molecular formula C7H8Cl2N4O B187197 2,4-Dichloro-6-morpholino-1,3,5-triazine CAS No. 6601-22-5

2,4-Dichloro-6-morpholino-1,3,5-triazine

Cat. No.: B187197
CAS No.: 6601-22-5
M. Wt: 235.07 g/mol
InChI Key: UQAMDAUJTXFNAD-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-morpholino-1,3,5-triazine (CAS 6601-22-5) is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery. This compound features a 1,3,5-triazine core symmetrically substituted with two chlorine atoms and one morpholine group, making it a versatile building block for the synthesis of more complex molecules. Its reactivity is defined by the stepwise substitution of the chlorine atoms, which can be controlled by temperature to create a diverse array of disubstituted and trisubstituted triazine derivatives. The primary research application of this compound is as a key precursor in the development of potential therapeutic agents. It is a critical intermediate in the synthesis of 4,6-dimorpholino-1,3,5-triazine derivatives, a privileged scaffold in the discovery of potent dual PI3K/mTOR inhibitors for cancer therapy . These inhibitors are investigated for their efficacy against various cancers, including cervical cancer (e.g., HeLa cells) and colorectal cancer, where they can induce apoptosis and inhibit cell proliferation and invasion . Furthermore, the compound is used to create (4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives, which have shown promising monoamine oxidase A (MAO-A) inhibitory activity in preliminary biological studies, indicating potential for central nervous system disorder research . This product is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications, nor for human use. Researchers can leverage its well-defined synthetic utility, aided by modern green chemistry protocols like microwave irradiation, to efficiently build novel bioactive molecules for pharmaceutical screening .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine
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InChI

InChI=1S/C7H8Cl2N4O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAMDAUJTXFNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90216219
Record name 2,4-Dichloro-6-morpholino-1,3,5-triazine
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Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6601-22-5
Record name 2,4-Dichloro-6-morpholino-1,3,5-triazine
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Record name 2,4-Dichloro-6-morpholino-1,3,5-triazine
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Record name 2,4-Dichloro-6-morpholino-1,3,5-triazine
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Record name 2,4-dichloro-6-morpholino-1,3,5-triazine
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Record name 2,4-DICHLORO-6-MORPHOLINO-1,3,5-TRIAZINE
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-6-morpholino-1,3,5-triazine (CAS Number: 6601-22-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-morpholino-1,3,5-triazine, a versatile heterocyclic compound with significant applications in pharmaceuticals, agriculture, and polymer science. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and derivatization, and explores its mechanisms of action. Quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a chlorinated triazine derivative characterized by the presence of a morpholine ring. This structure imparts specific reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6601-22-5[1]
Molecular Formula C₇H₈Cl₂N₄O[1]
Molecular Weight 235.07 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Melting Point 159-163 °C[3]
Purity ≥98%[4]
Storage Temperature 2-8°C[4]

Table 2: Spectroscopic Data for this compound

Spectrum TypeData
Mass Spectrum (MS) m/z: 234 (M+)
¹H-NMR (CDCl₃) δ: 3.75 (4H, triple peak, J=4Hz), 3.87 (4H, triple peak, J=4Hz)

Applications

The unique chemical structure of this compound makes it a versatile building block in various industrial and research applications.

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel bioactive molecules. Notably, it is a precursor for a class of 1,3,5-triazine derivatives that have been investigated as monoamine oxidase (MAO) inhibitors.[5]

  • Agricultural Chemistry: As a member of the triazine family, this compound is utilized in the development of herbicides. Triazine-based herbicides are effective in controlling broadleaf weeds in various crops.[3]

  • Polymer Chemistry: The dichloro-substituted triazine ring acts as a cross-linking agent in polymer formulations. This enhances the durability and performance of materials such as coatings and adhesives.[3]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis from cyanuric acid and morpholine.

Materials:

  • Cyanuric acid

  • Acetone

  • Morpholine

  • Triethylamine

  • Methanol

Procedure:

  • A solution of cyanuric acid (230.5 g, 1,250 mmol) in acetone (2.25 L) is prepared.

  • At 5°C, a solution of morpholine (98.0 g, 1,125 mmol) and triethylamine (113.0 g, 1,125 mmol) in acetone (2.25 L) is slowly added dropwise to the cyanuric acid solution.

  • After the reaction is complete, the mixture is poured into water to precipitate the product.

  • The resulting white precipitate is collected by filtration.

  • The collected solid is washed with methanol to yield the final product, this compound, as white crystals.

Expected Yield: Approximately 88%.

Synthesis of N-(4,6-dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives

This protocol outlines the use of this compound as a starting material for the synthesis of potential MAO inhibitors.[5]

Materials:

  • This compound

  • Triethylamine

  • 1,4-Dioxane

  • α-amino acid

  • Water

  • Morpholine

  • 5% Citric acid or 1 N HCl

Procedure:

  • A mixture of this compound (0.47 g, 2 mmol) and triethylamine (0.42 mL, 3 mmol) in 1,4-dioxane (5 mL) is stirred at room temperature until a white suspension forms.

  • A solution of an α-amino acid (1.2 equiv.) and triethylamine (0.42 mL, 3 mmol) in water (2 mL) is added to the suspension, resulting in a clear mixture.

  • The mixture is stirred overnight at room temperature.

  • Morpholine (0.26 mL, 3 mmol) and triethylamine (0.56 mL, 4 mmol) are added to the reaction mixture.

  • The mixture is stirred at 75-80°C for 5 hours.

  • The reaction mixture is then neutralized with 5% citric acid or 1 N HCl to yield the final product.

G cluster_synthesis Synthesis Workflow A 2,4-Dichloro-6-morpholino- 1,3,5-triazine C Intermediate A->C + Triethylamine in 1,4-Dioxane B α-amino acid B->C E N-(4,6-dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivative C->E + Triethylamine D Morpholine D->E

Synthesis of N-(4,6-dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives.

Mechanism of Action and Biological Activity

Monoamine Oxidase (MAO) Inhibition

While this compound itself is not an active MAO inhibitor, its derivatives have shown significant inhibitory activity. A study on various synthesized 4,6-dimorpholino-1,3,5-triazin-2-yl amino acid derivatives demonstrated their potential as MAO-A inhibitors.[5]

Table 3: MAO-A Inhibitory Activity of Selected this compound Derivatives

CompoundR-group (from α-amino acid)IC₅₀ (µM) for MAO-A
24 -CH(CH₃)₂0.15 ± 0.01
25 -CH(CH₃)CH₂CH₃0.09 ± 0.01
Clorgyline (Standard) -0.08 ± 0.01

Data extracted from a preliminary biological evaluation of 1,3,5-triazine amino acid derivatives.[5]

Herbicidal Activity and Signaling Pathway Disruption

The herbicidal action of triazines, including this compound, primarily involves the inhibition of photosynthesis at Photosystem II (PSII).[6] These herbicides bind to the D1 protein of the PSII complex, blocking electron transport and leading to the production of reactive oxygen species that cause cellular damage.[6]

Recent studies on other triazine herbicides, such as atrazine and simazine, have revealed an additional mechanism of action involving the disruption of endocrine signaling. These compounds can act as antagonists to the relaxin hormone receptor (RXFP1).[7][8] This interference disrupts the relaxin signaling pathway, which is crucial for various physiological processes. The binding of triazines to RXFP1 inhibits the activation of downstream signaling cascades, including the PI3K/Akt and ERK pathways.[7] This leads to a reduction in nitric oxide (NO) production and the downregulation of target genes like NOS2, NOS3, MMP9, and VEGF.[7][8]

G cluster_pathway Disruption of Relaxin Signaling by Triazine Herbicides Relaxin Relaxin RXFP1 RXFP1 Receptor Relaxin->RXFP1 Binds to PI3K_AKT PI3K/Akt Pathway RXFP1->PI3K_AKT Activates ERK ERK Pathway RXFP1->ERK Activates Triazine Triazine Herbicide Triazine->RXFP1 Inhibits NO_Production Nitric Oxide (NO) Production PI3K_AKT->NO_Production Leads to Downstream_Genes Downregulation of NOS2, NOS3, MMP9, VEGF ERK->Downstream_Genes Leads to

Triazine herbicides disrupt the relaxin signaling pathway.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4] Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest due to its versatile applications in medicinal chemistry, agriculture, and material science. Its utility as a synthetic intermediate for creating diverse molecular architectures, particularly in the development of potential therapeutic agents and herbicides, is well-established. Further research into its biological activities and the quantitative effects of its application in polymer science could unveil new opportunities for this valuable compound.

References

An In-depth Technical Guide to 2,4-Dichloro-6-morpholino-1,3,5-triazine: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,4-dichloro-6-morpholino-1,3,5-triazine. This versatile compound serves as a crucial intermediate in the synthesis of a wide range of derivatives with applications in agriculture and pharmaceuticals. This document details its fundamental properties, provides an experimental protocol for its synthesis, and explores its known mechanisms of action, with a focus on its role as a herbicide and the potential of its derivatives in modulating cellular signaling pathways.

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[1] Its core structure consists of a triazine ring substituted with two chlorine atoms and a morpholine group, rendering it a reactive building block for further chemical modifications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₈Cl₂N₄O[2][3][4]
Molecular Weight 235.07 g/mol [2][3]
CAS Number 6601-22-5[2][3]
Appearance White to almost white powder/crystal[1]
Melting Point 137-163 °C[1]
Boiling Point 441.9 °C at 760 mmHg
Solubility Expected to have low solubility in water and be soluble in a range of organic solvents such as acetone, acetonitrile, dichloromethane, methanol, and ethanol.[5]

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectral Data for this compound

TechniqueDataSource(s)
¹H-NMR (CDCl₃) δ: 3.75 (t, J=4Hz, 4H), 3.87 (t, J=4Hz, 4H)[6]
Mass Spectrometry (MS) m/z: 234 (M⁺)[6]

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dominated by the reactivity of the two chlorine atoms on the triazine ring. These chlorine atoms can be sequentially substituted by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the second chlorine atom is typically lower than the first, allowing for controlled, stepwise synthesis of disubstituted triazine derivatives. This reactivity makes it a valuable intermediate in the synthesis of herbicides, pharmaceuticals, and polymers.[1]

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from cyanuric chloride and morpholine.[6][7]

Materials:

  • Cyanuric chloride

  • Morpholine

  • Triethylamine (or other suitable base like sodium carbonate)

  • Acetone (or other suitable solvent)

  • Methanol (for washing)

  • Water

Procedure:

  • A solution of cyanuric chloride in acetone is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The solution is cooled to 0-5 °C using an ice bath.

  • A solution of morpholine and triethylamine in acetone is added dropwise to the cyanuric chloride solution while maintaining the temperature at 0-5 °C. The triethylamine acts as an acid scavenger to neutralize the HCl formed during the reaction.

  • After the addition is complete, the reaction mixture is stirred for a specified time at low temperature to ensure the monosubstitution of one chlorine atom.

  • Upon completion of the reaction, the mixture is poured into water to precipitate the product.

  • The white precipitate of this compound is collected by filtration.

  • The collected solid is washed with methanol to remove impurities.

  • The final product is dried to yield white crystals.

Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry, comparing the results with the data provided in Table 2.

G General Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Cyanuric_Chloride Cyanuric Chloride Reaction Reaction in Acetone (0-5 °C) Cyanuric_Chloride->Reaction Morpholine Morpholine Morpholine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Methanol Filtration->Washing Drying Drying Washing->Drying Final_Product 2,4-Dichloro-6-morpholino- 1,3,5-triazine Drying->Final_Product

A flowchart illustrating the general synthesis of the title compound.

Biological Activity and Signaling Pathways

While this compound itself is primarily an intermediate, the triazine scaffold is of significant interest in both agriculture and medicine.

Herbicidal Activity of Triazines

Triazine-based compounds are widely used as herbicides. Their primary mechanism of action involves the inhibition of photosynthesis. Specifically, they bind to the D1 protein of photosystem II (PSII) in the chloroplast thylakoid membrane. This binding blocks the electron transport chain, leading to a buildup of reactive oxygen species and subsequent cell death in susceptible plants.

G Herbicidal Mechanism of Action of Triazines Light Light PSII Photosystem II (PSII) Light->PSII Electron_Transport Electron Transport Chain PSII->Electron_Transport ROS_Production Reactive Oxygen Species (ROS) Production Electron_Transport->ROS_Production Blocked Triazine_Herbicide Triazine Herbicide Inhibition Inhibition Triazine_Herbicide->Inhibition Inhibition->Electron_Transport Cell_Death Plant Cell Death ROS_Production->Cell_Death

The mechanism of photosynthesis inhibition by triazine herbicides.
Relevance in Drug Development

It is important to note that while the herbicidal mechanism is well-established for many triazines, there is limited publicly available information directly linking This compound to specific signaling pathways in the context of drug development. However, the 1,3,5-triazine core is a prominent scaffold in medicinal chemistry. Numerous derivatives have been synthesized and investigated for a variety of therapeutic applications, including as anticancer agents. For instance, certain triazine derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway. The ability to easily modify the triazine core by substituting the chlorine atoms allows for the generation of large libraries of compounds for screening against various biological targets. Derivatives of this compound have been evaluated as potential monoamine oxidase (MAO) inhibitors.[7]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with a well-defined set of physical and chemical properties. Its reactivity, centered on the sequential substitution of its two chlorine atoms, makes it a valuable precursor for the synthesis of a diverse range of compounds with applications in both agriculture and drug discovery. While its direct biological activity profile is not extensively documented in the context of specific signaling pathways for drug development, the broader class of triazine derivatives holds significant promise, and this compound serves as a fundamental starting point for the exploration of new chemical entities. Further research into the specific biological effects of this compound and its novel derivatives is warranted to fully elucidate their therapeutic potential.

References

2,4-Dichloro-6-morpholino-1,3,5-triazine molecular structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,4-Dichloro-6-morpholino-1,3,5-triazine

This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

This compound is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring with three nitrogen atoms. The triazine core is substituted with two chlorine atoms at the 2 and 4 positions and a morpholino group at the 6 position.

IUPAC Name: 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine[1][2]

Synonyms: 2,4-Dichloro-6-(4-morpholinyl)-1,3,5-triazine, 2,4-dichloro-6-morpholino-s-triazine

Molecular Structure: The structure consists of a central 1,3,5-triazine ring. Two of the ring's carbon atoms are bonded to chlorine atoms, and the third is bonded to the nitrogen atom of a morpholine ring.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₇H₈Cl₂N₄O[1][2]
Molecular Weight 235.07 g/mol [1][2][3]
CAS Number 6601-22-5[1][2]
Melting Point 161 °C
Appearance White crystalline solid[4]
InChI Key UQAMDAUJTXFNAD-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. The differential reactivity of the chlorine atoms, which can be controlled by temperature, allows for the stepwise introduction of substituents.[5][6]

Experimental Protocol: Synthesis from Cyanuric Chloride

A common laboratory-scale synthesis involves the reaction of cyanuric chloride with morpholine in the presence of an acid scavenger.[4][7]

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Morpholine

  • Triethylamine (or another base like sodium carbonate)

  • Acetone (or another suitable solvent like 1,4-dioxane)

  • Water

  • Methanol

Procedure:

  • A solution of cyanuric chloride (1.25 mmol) is prepared in acetone (2.25 L).

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of morpholine (1.125 mmol) and triethylamine (1.125 mmol) in acetone (2.25 L) is added dropwise to the cyanuric chloride solution while maintaining the low temperature.[4]

  • The reaction mixture is stirred at this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water to precipitate the product.[4]

  • The resulting white precipitate is collected by filtration.

  • The crude product is washed with methanol to remove impurities, yielding this compound as white crystals.[4]

This procedure results in an 88% yield of the final product.[4] The structure can be confirmed using analytical techniques such as mass spectrometry and NMR spectroscopy.[4]

Synthesis Pathway Visualization

The following diagram illustrates the synthetic workflow for this compound from cyanuric chloride and morpholine.

Synthesis_Pathway Cyanuric_Chloride Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Reagents Triethylamine Acetone, 0-5 °C Cyanuric_Chloride->Reagents Morpholine Morpholine Morpholine->Reagents Reaction_Mixture Nucleophilic Substitution Reagents->Reaction_Mixture Product 2,4-Dichloro-6-morpholino- 1,3,5-triazine Reaction_Mixture->Product

Caption: Synthesis of this compound.

Applications in Research and Development

This compound is a versatile compound with applications across several scientific disciplines.

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex molecules, including various pharmaceutical agents.[3][8] Its triazine core is a scaffold found in numerous biologically active compounds.

  • Agricultural Chemistry: The compound is utilized as a herbicide for controlling broadleaf weeds in various crops, contributing to improved agricultural yields.[8]

  • Polymer Chemistry: It functions as a cross-linking agent in polymer formulations.[8][9] This application enhances the mechanical properties and durability of materials such as coatings and adhesives.[8]

  • Organic Synthesis: The two reactive chlorine atoms allow it to be a building block for creating a wide range of di- and tri-substituted triazine derivatives for various research purposes.[5][10]

References

synthesis of 2,4-Dichloro-6-morpholino-1,3,5-triazine from cyanuric chloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-6-morpholino-1,3,5-triazine from cyanuric chloride. This compound serves as a crucial intermediate in the development of various biologically active molecules and specialized polymers. This document outlines a detailed experimental protocol, summarizes key quantitative data, and presents a visual representation of the synthetic workflow.

Core Synthesis Protocol

The synthesis of this compound involves a nucleophilic substitution reaction where one of the three chlorine atoms of cyanuric chloride is replaced by a morpholino group. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise substitution. Typically, the monosubstitution is achieved at low temperatures (around 0-5 °C), while disubstitution and trisubstitution require higher temperatures.

Experimental Methodology

A common and effective procedure for the synthesis of this compound is as follows:

  • Dissolution of Reactants: Cyanuric chloride (1.0 equivalent) is dissolved in a suitable solvent, such as acetone or tetrahydrofuran (THF).

  • Cooling: The solution is cooled to a temperature between 0 °C and 5 °C in an ice bath. This low temperature is critical to prevent multiple substitutions on the triazine ring.

  • Addition of Morpholine and Base: A solution of morpholine (0.9 to 1.0 equivalent) and a base, such as triethylamine or sodium carbonate (1.0 equivalent), in the same solvent is added dropwise to the cyanuric chloride solution. The base is essential to neutralize the hydrochloric acid byproduct of the reaction.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at a low temperature for a specified period, typically ranging from 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Precipitation and Isolation: Upon completion of the reaction, the mixture is poured into ice water to precipitate the product.

  • Filtration and Washing: The resulting white precipitate is collected by filtration. The solid is then washed with water and a small amount of cold methanol to remove any unreacted starting materials and byproducts.

  • Drying: The final product, this compound, is dried under vacuum to yield a white crystalline solid.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of this compound.

ParameterValueReference
Reactants
Cyanuric Chloride1.250 mmol[1]
Morpholine1.125 mmol[1]
Triethylamine1.125 mmol[1]
Solvent Acetone[1]
Reaction Temperature 5 °C[1]
Yield 88%[1]
Molecular Weight 235.07 g/mol [2]
Mass Spectrum (m/z) 234 (M+)[1]
¹H-NMR (CDCl₃, δ) 3.75 (4H, t, J=4Hz), 3.87 (4H, t, J=4Hz)[1]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from cyanuric chloride.

SynthesisWorkflow Start Start Dissolve Dissolve Cyanuric Chloride in Acetone Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add Add Morpholine & Triethylamine Solution Cool->Add React Stir at 0-5 °C Add->React Precipitate Pour into Ice Water to Precipitate React->Precipitate Filter Filter and Wash with Water & Methanol Precipitate->Filter Dry Dry Under Vacuum Filter->Dry End 2,4-Dichloro-6-morpholino- 1,3,5-triazine Dry->End

Caption: Synthetic workflow for this compound.

References

Solubility Profile of 2,4-Dichloro-6-morpholino-1,3,5-triazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,4-Dichloro-6-morpholino-1,3,5-triazine in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on summarizing the expected solubility based on the behavior of analogous compounds and provides a detailed, generalized experimental protocol for its determination. This guide is intended to support researchers and professionals in chemistry and drug development in handling and utilizing this compound effectively.

Introduction

This compound is a versatile heterocyclic compound featuring a triazine core substituted with two chlorine atoms and a morpholino group. Its chemical structure suggests a degree of polarity, which influences its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, reaction kinetics, purification processes, and formulation development. This guide outlines the anticipated solubility characteristics and provides a robust experimental framework for quantitative analysis.

Predicted Solubility in Organic Solvents

Based on the solubility of similar compounds, the following qualitative predictions can be made:

  • Polar Aprotic Solvents: Polyamides containing the this compound moiety have been shown to be soluble in polar aprotic solvents such as N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP)[1]. Therefore, it is anticipated that the compound itself will exhibit good solubility in this class of solvents, which also includes acetone, acetonitrile, and tetrahydrofuran (THF).

  • Polar Protic Solvents: A related compound, 2,4-dichloro-6-methoxy-1,3,5-triazine, demonstrates higher solubility in polar protic solvents like methanol and ethanol[2]. This suggests that this compound may also be soluble in these solvents, facilitated by dipole-dipole interactions and potential hydrogen bonding.

  • Aromatic Solvents: Solvents such as benzene and toluene may offer some degree of solubility due to potential π-stacking interactions with the triazine ring[2].

  • Nonpolar Solvents: In nonpolar solvents like hexane and cyclohexane, the solubility is expected to be sparingly soluble to insoluble due to the absence of favorable intermolecular interactions[2].

A summary of the expected qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, THF, Dichloromethane (CH₂Cl₂), DMAc, NMPSolubleCapable of strong dipole-dipole interactions with the triazine ring.
Polar Protic Methanol, EthanolModerately SolublePotential for hydrogen bonding is limited, but dipole interactions can aid dissolution.
Aromatic Benzene, TolueneSolubleπ-stacking interactions between the solvent and the triazine ring can promote solubility.
Nonpolar Hexane, CyclohexaneSparingly Soluble to InsolubleLack of favorable intermolecular interactions.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard "shake-flask" method, which is a reliable technique for determining the thermodynamic solubility of a compound.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

3.2. Methodology

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. The system should be continuously agitated to facilitate dissolution.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical technique, such as HPLC, to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation:

    • Calculate the solubility of the compound in the respective solvent using the concentration obtained from the analysis and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis & Calculation A Weigh Excess Solute B Add Known Volume of Solvent A->B to vial C Incubate at Constant Temp (e.g., 24-48h with shaking) B->C D Allow Solid to Settle C->D E Withdraw & Filter Supernatant D->E F Dilute Sample E->F G Analyze via HPLC F->G H Calculate Solubility G->H

Caption: General workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this technical guide provides a foundational understanding of its expected solubility profile based on the behavior of analogous triazine compounds. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to determine precise solubility values, which are essential for the effective application of this compound in research and development. The provided information aims to facilitate further investigation and application of this compound in the scientific community.

References

An In-depth Technical Guide to the Spectral Data of 2,4-Dichloro-6-morpholino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for the compound 2,4-dichloro-6-morpholino-1,3,5-triazine. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering key data for the identification, characterization, and quality control of this important chemical intermediate.

Spectroscopic Data

The following tables summarize the available and predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
3.87Triplet4H-CH₂-N- (Morpholine ring)CDCl₃
3.75Triplet4H-CH₂-O- (Morpholine ring)CDCl₃

Citation: The nuclear magnetic resonance hydrogen spectrum (1H-NMR, CDCl3) showed δ: 3.75 (4H, triple peak, J=4Hz), 3.87 (4H, triple peak, J=4Hz)[1].

Table 2: Predicted ¹³C NMR Spectral Data

Due to the absence of direct experimental data in the reviewed literature, the following ¹³C NMR chemical shifts are predicted based on data from analogous triazine and morpholine derivatives.

Chemical Shift (δ) ppmAssignment
~171C-Cl (Triazine ring)
~165C-N (Triazine ring)
~66-CH₂-O- (Morpholine ring)
~44-CH₂-N- (Morpholine ring)

Note: These are predicted values and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2980 - 2840StrongC-H stretch (aliphatic)
1580 - 1520StrongC=N stretch (triazine ring)
1450 - 1400MediumC-H bend
1280 - 1220StrongC-N stretch (aliphatic amine)
1120 - 1080StrongC-O-C stretch (ether)
850 - 790StrongC-Cl stretch

Note: These are predicted values and should be confirmed by experimental analysis.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zIon
234[M]⁺

Citation: The mass spectrum (MS) of the product showed m/z: 234 (M+)[1].

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A general procedure for the synthesis of this compound involves the reaction of cyanuric chloride with morpholine.

Materials:

  • Cyanuric chloride

  • Morpholine

  • Triethylamine

  • Acetone

  • Methanol

  • Water

Procedure:

  • A solution of cyanuric chloride (1.25 mmol) in acetone (2.25 L) is prepared.

  • A solution of morpholine (1.125 mmol) and triethylamine (1.125 mmol) in acetone (2.25 L) is slowly added dropwise to the cyanuric chloride solution at 5°C[1].

  • After the addition is complete, the reaction mixture is poured into water, which causes the product to precipitate[1].

  • The white precipitate is collected by filtration and washed with methanol[1].

  • The final product, this compound, is obtained as white crystals[1].

Spectroscopic Analysis Protocols

The following are general protocols for obtaining NMR, IR, and MS spectra for compounds similar to this compound.

2.2.1. NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for observing all proton signals.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

2.2.2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: For the ATR-FTIR method, a small amount of the solid sample is placed directly onto the ATR crystal.

  • Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. An accumulation of 16 to 32 scans is common to ensure a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

2.2.3. Mass Spectrometry

  • Instrumentation: A mass spectrometer, for example, one utilizing electron ionization (EI) or electrospray ionization (ESI).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer, either via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Acquisition: For EI-MS, the sample is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The mass-to-charge ratio of the resulting ions is then analyzed.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Start Materials: Cyanuric Chloride & Morpholine reaction Reaction in Acetone with Triethylamine at 5°C start->reaction precipitation Precipitation in Water reaction->precipitation filtration Filtration & Washing precipitation->filtration product Final Product: This compound filtration->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectral Data nmr->data ir->data ms->data

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

mechanism of action of 2,4-Dichloro-6-morpholino-1,3,5-triazine as a coupling agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 2,4-Dichloro-6-morpholino-1,3,5-triazine as a Coupling Agent

Introduction

This compound, a derivative of cyanuric chloride, is a versatile reagent in organic synthesis.[1][2] While it has applications as an herbicide in the agricultural sector and as a building block in polymer chemistry, its utility as a coupling agent for the formation of amide bonds is of significant interest to researchers in drug development and peptide chemistry.[3][4] This guide provides a detailed examination of its mechanism of action, supported by experimental protocols and data, for scientists and professionals in the field. The core of its function lies in the sequential, temperature-controlled nucleophilic substitution of its two chlorine atoms.[2][5]

Core Mechanism of Action

The function of this compound as a coupling agent is analogous to other well-established triazine-based reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[2][6] The process involves a two-step mechanism: the activation of a carboxylic acid followed by a nucleophilic attack from an amine to form a stable amide bond.

Step 1: Activation of the Carboxylic Acid

In the presence of a non-nucleophilic base, such as N-methylmorpholine (NMM) or triethylamine (TEA), the carboxylic acid is deprotonated to form a carboxylate. This carboxylate then acts as a nucleophile, attacking one of the electron-deficient carbon atoms of the triazine ring and displacing one of the chlorine atoms. This reaction forms a highly reactive O-triazinyl active ester intermediate. The choice of solvent is crucial, with tetrahydrofuran (THF) being effective, as other solvents like dichloromethane (CH2Cl2) may cause undesirable side reactions such as the demethylation of the NMM-triazine complex.[6]

Step 2: Amide Bond Formation

The second nucleophile, typically a primary or secondary amine, attacks the carbonyl carbon of the activated ester intermediate. This step leads to the formation of the desired amide bond and the release of 2-chloro-4-hydroxy-6-morpholino-1,3,5-triazine as a non-toxic, water-soluble byproduct, which can be easily removed during aqueous workup.[7]

Mechanism_of_Action Mechanism of this compound as a Coupling Agent cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products CouplingAgent 2,4-Dichloro-6- morpholino-1,3,5-triazine ActiveEster Active O-Triazinyl Ester CouplingAgent->ActiveEster Step 1: Activation (Formation of Active Ester) CarboxylicAcid R¹-COOH (Carboxylic Acid) CarboxylicAcid->ActiveEster Step 1: Activation (Formation of Active Ester) Base Base (e.g., NMM) Base->ActiveEster Step 1: Activation (Formation of Active Ester) Amine R²-NH₂ (Amine) Amide R¹-CO-NH-R² (Amide Product) Amine->Amide Step 2: Coupling (Amide Bond Formation) ActiveEster->Amide Step 2: Coupling (Amide Bond Formation) Byproduct Triazine Byproduct (Water-soluble) ActiveEster->Byproduct Release

Caption: General mechanism of amide bond formation using this compound.

The Role of the Morpholino Group

The morpholino substituent on the triazine ring is not merely a passive component. As an electron-donating group, it modulates the overall reactivity of the molecule. Compared to the highly reactive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the morpholino group reduces the electrophilicity of the carbon atoms in the triazine ring. This deactivation makes the sequential substitution of the chlorine atoms more controllable, thereby minimizing side reactions and allowing for selective, stepwise synthesis.[8] This effect is evident in the difficulty of displacing subsequent chlorine atoms after the first substitution has occurred.[8]

Experimental Protocols

The following protocols are generalized from procedures for the synthesis of 1,3,5-triazine derivatives and can be adapted for specific coupling reactions.[8][9]

Protocol 1: General Amide Coupling in Solution Phase

This protocol is adapted from the synthesis of N-(4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives.[8]

  • Activation:

    • Dissolve this compound (1.0 eq.) in 1,4-dioxane.

    • Add triethylamine (1.5 eq.) and stir the mixture at room temperature until a white suspension forms. This indicates the formation of the triazinyl triethyl ammonium salt.

  • Addition of Carboxylic Acid:

    • In a separate flask, prepare a solution of the desired carboxylic acid (1.2 eq.) and triethylamine (1.5 eq.) in water or an appropriate organic solvent.

    • Add this solution to the suspension from Step 1. The mixture should become clear.

    • Stir the reaction overnight at room temperature.

  • Coupling with Amine:

    • Add the amine nucleophile (1.5 eq.) and an additional amount of triethylamine (2.0 eq.) to the reaction mixture.

    • Heat the mixture to 75-80 °C and stir for approximately 5 hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • After cooling to room temperature, neutralize the reaction mixture with 5% citric acid or 1 N HCl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow Experimental Workflow for Amide Coupling start Start step1 1. Dissolve Coupling Agent and Base (TEA) in Dioxane start->step1 step2 2. Stir at RT to form white suspension step1->step2 step3 3. Add solution of Carboxylic Acid and Base step2->step3 step4 4. Stir overnight at RT step3->step4 step5 5. Add Amine and additional Base step4->step5 step6 6. Heat to 75-80°C for 5h (Monitor by TLC) step5->step6 step7 7. Neutralize with Acid step6->step7 step8 8. Aqueous Workup & Solvent Extraction step7->step8 step9 9. Purify by Chromatography step8->step9 end End (Pure Amide Product) step9->end

Caption: A typical experimental workflow for amide synthesis using the coupling agent.

Quantitative Data

While comprehensive studies detailing the coupling efficiency and racemization levels for this compound are not widely available, reported yields from its use in the synthesis of various amino acid derivatives provide insight into its effectiveness. The table below summarizes these findings.

EntryAmino Acid CoupledProductYield (%)
1Valine2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid[8]67.5
2Phenylalanine2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-3-phenylpropanoic acid[8]-
3Isoleucine2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-3-methylpentanoic acid[8]85.6

Note: The yields correspond to a multi-step synthesis where this compound is an intermediate that reacts with an amino acid, followed by reaction with additional morpholine.

Conclusion

This compound is a capable coupling agent whose mechanism relies on the formation of a reactive O-triazinyl ester intermediate. The presence of the morpholino group provides a moderating effect on the reactivity of the triazine core, enabling controlled and selective synthesis of amide bonds. Although specific quantitative performance metrics like racemization rates require further investigation, the available synthetic protocols and reported yields demonstrate its practical utility in organic and medicinal chemistry. Its straightforward reaction conditions and the ease of removal of its byproducts make it a valuable tool for researchers in the development of complex molecules.

References

An In-Depth Technical Guide to the Reactivity of 2,4-Dichloro-6-morpholino-1,3,5-triazine with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,4-dichloro-6-morpholino-1,3,5-triazine (CAS No. 6601-22-5) with a range of nucleophiles.[1][2] This triazine derivative is a key intermediate in the synthesis of diverse molecular architectures, owing to the differential reactivity of its two chlorine atoms, which allows for controlled, sequential substitutions.

Core Principles of Reactivity

The reactivity of this compound is governed by the electron-deficient nature of the 1,3,5-triazine ring. The three electronegative nitrogen atoms withdraw electron density from the carbon atoms, making them highly susceptible to nucleophilic attack. The substitution of the chlorine atoms proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3]

This mechanism is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks one of the chlorine-bearing carbon atoms, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] This is typically the rate-determining step.

  • Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion.[3]

A critical feature of dichlorotriazines is the ability to perform sequential substitutions by controlling the reaction temperature. The first substitution occurs readily at low temperatures (e.g., 0 °C), while the second substitution requires more forcing conditions, such as room temperature or heating.[4] This is because the first nucleophilic substitution introduces an electron-donating group onto the triazine ring, which reduces the electrophilicity of the remaining carbon atoms.

The general order of reactivity for nucleophiles with the parent 2,4,6-trichloro-1,3,5-triazine has been shown to be alcohols > thiols > amines.[5][6]

Reactivity with N-Nucleophiles (Amines)

The reaction of this compound with amines is a well-established method for the synthesis of diversely substituted melamines. A notable example is the reaction with α-amino acids.

Quantitative Data: Reaction with α-Amino Acids

The following table summarizes the reaction of this compound with a second equivalent of morpholine after an initial reaction with an α-amino acid, yielding fully substituted triazines. The yields are for the final, trisubstituted product.

α-Amino AcidProductYield (%)
Glycine2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)acetic acid68.0%[7]
Alanine2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)propanoic acid61.8%[7]
Experimental Protocol: Reaction with α-Amino Acids

This protocol details the synthesis of N-(4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives.[7]

Materials:

  • This compound

  • α-Amino acid

  • Triethylamine

  • 1,4-Dioxane

  • Water

  • Morpholine

  • 5% Citric acid or 1 N HCl

Procedure:

  • A mixture of this compound (2 mmol) and triethylamine (3 mmol) in 1,4-dioxane (5 mL) is stirred at room temperature until a white suspension forms.

  • A solution of the desired α-amino acid (1.2 equivalents) and triethylamine (3 mmol) in water (2 mL) is added to the suspension, resulting in a clear mixture.

  • The mixture is stirred overnight at room temperature.

  • Morpholine (3 mmol) and triethylamine (4 mmol) are added to the reaction mixture.

  • The mixture is stirred at 75-80 °C for 5 hours.

  • The reaction is neutralized with 5% citric acid or 1 N HCl.

  • The resulting white precipitate is filtered and recrystallized to yield the final product.

Reactivity with O-Nucleophiles (Alcohols)

Experimental Protocol: General Reaction with Alcohols

This protocol is adapted from the general synthesis of alkoxy-substituted triazines.[8]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • A suitable base (e.g., sodium carbonate, triethylamine)

  • A suitable solvent (e.g., acetone, THF)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Cool the solution to a temperature between 0 °C and room temperature.

  • Add the base, followed by the dropwise addition of the alcohol.

  • Stir the reaction for several hours, monitoring by TLC.

  • Upon completion, the reaction is worked up by removing the solvent and partitioning between water and an organic solvent to remove inorganic salts.

  • The organic layer is dried and concentrated to yield the product.

Reactivity with S-Nucleophiles (Thiols)

Thiols are generally more nucleophilic than the corresponding alcohols and react readily with this compound. The reaction is typically carried out in the presence of a base to form the more nucleophilic thiolate anion.

Experimental Protocol: General Reaction with Thiols

This is a generalized protocol based on the known reactivity of chlorotriazines with thiols.[8]

Materials:

  • This compound

  • Thiol (e.g., thiophenol, ethanethiol)

  • A suitable base (e.g., N,N-diisopropylethylamine (DIEA), sodium carbonate)

  • A suitable solvent (e.g., dichloromethane (DCM), THF)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Cool the solution to room temperature.

  • Add the base, followed by the addition of the thiol.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction by TLC.

  • Work-up involves washing the reaction mixture with water to remove salts, followed by drying and evaporation of the organic solvent.

Visualizations

Synthesis and Sequential Substitution Pathway

G CC Cyanuric Chloride DCMT 2,4-Dichloro-6-morpholino- 1,3,5-triazine CC->DCMT + Morpholine 0 °C MCT 2-Nu-4-Chloro-6-morpholino- 1,3,5-triazine DCMT->MCT + Nucleophile 1 Room Temp. Final 2,4-Di-Nu-6-morpholino- 1,3,5-triazine MCT->Final + Nucleophile 2 75-80 °C

Caption: Sequential synthesis of substituted morpholino triazines.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: The SNAr mechanism on the dichlorotriazine ring.

Experimental Workflow for Substitution Reaction

experimental_workflow start Start dissolve Dissolve dichlorotriazine and base in solvent start->dissolve add_nuc Add nucleophile dissolve->add_nuc react Stir at specified temperature and time add_nuc->react monitor Monitor reaction by TLC react->monitor workup Neutralize and extract monitor->workup Reaction complete isolate Filter and recrystallize workup->isolate end End isolate->end

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,4-Dichloro-6-morpholino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the thermal stability and decomposition profile of 2,4-dichloro-6-morpholino-1,3,5-triazine. Given the limited direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous s-triazine derivatives to provide a robust predictive analysis. It includes detailed experimental protocols for thermal analysis, tabulated data based on related compounds, and visualizations of experimental workflows and plausible decomposition pathways.

Introduction to this compound

This compound is a derivative of cyanuric chloride, featuring a morpholine substituent. The 1,3,5-triazine core is a prevalent scaffold in medicinal chemistry and materials science due to its versatile reactivity and biological activity. The thermal stability of this compound is a critical parameter, influencing its synthesis, purification, storage, and application, particularly in drug development where thermal processing is common. Understanding its decomposition behavior is essential for ensuring product quality, safety, and stability.

Thermal Stability and Decomposition Analysis

The following tables summarize the expected thermal properties of this compound based on data from analogous s-triazine compounds. These values should be considered as estimates and a basis for experimental investigation.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

ParameterPredicted Value RangeDescription
Onset Decomposition Temperature (Tonset) 200 - 280 °CThe temperature at which significant mass loss begins. This range is typical for s-triazines with halogen and amino substituents.
First Decomposition Step (Mass Loss) 30 - 45 %Likely corresponds to the loss of the morpholino group and/or chlorine atoms.
Second Decomposition Step (Mass Loss) 40 - 60 %Corresponds to the fragmentation of the triazine ring.
Final Residue at 600 °C < 10 %The amount of residual char, which is expected to be low for this compound.

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

ParameterPredicted Value RangeDescription
Melting Point (Tm) 155 - 170 °CAn endothermic event corresponding to the solid-to-liquid phase transition. A melting point of 161°C has been reported for this compound.
Enthalpy of Fusion (ΔHf) 25 - 45 J/gThe energy required for melting.
Decomposition Events > 200 °CExothermic events following melting, indicating the onset of decomposition.

Experimental Protocols

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments, adapted from established protocols for s-triazine derivatives[1].

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

  • Experimental Conditions:

    • Atmosphere: Inert, typically nitrogen or argon, with a flow rate of 50-100 mL/min to prevent oxidation.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

  • Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is determined from the intersection of the baseline with the tangent of the decomposition curve on the TGA thermogram. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates for each decomposition step.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert, typically nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at a temperature below its expected melting point (e.g., 30 °C).

      • Ramp the temperature at a constant rate of 10 °C/min to a temperature above the final expected decomposition event (e.g., 350 °C).

  • Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks. The melting point is typically taken as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated from the peak area.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation Sample 2,4-Dichloro-6-morpholino- 1,3,5-triazine Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature (TGA Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Curve) DSC->DSC_Data DTG_Data Derivative Mass Loss (DTG Curve) TGA_Data->DTG_Data Interpretation Thermal Stability Profile & Decomposition Kinetics DTG_Data->Interpretation DSC_Data->Interpretation decomposition_pathway cluster_initial Initial Compound cluster_step1 Initial Decomposition (Lower Temperature) cluster_intermediates Reactive Intermediates cluster_step2 Ring Fragmentation (Higher Temperature) cluster_products Final Products start This compound step1a Loss of Morpholine & HCl start->step1a step1b Loss of Chlorine Radicals start->step1b intermediate2 Cyanuric Chloride Derivatives step1a->intermediate2 intermediate1 Chlorinated Triazine Radicals step1b->intermediate1 step2 Triazine Ring Cleavage intermediate1->step2 intermediate2->step2 products Volatile Gases (e.g., N₂, HCl, cyanogen) & Char step2->products

References

Methodological & Application

Application Notes and Protocols for Amide Bond Formation using 2,4-Dichloro-6-morpholino-1,3,5-triazine (CDMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-morpholino-1,3,5-triazine (CDMT) is a highly efficient, stable, and versatile reagent for amide bond formation. As a crystalline solid with good solubility in common organic solvents, it offers a practical and effective alternative to other coupling reagents in a variety of synthetic applications, including peptide synthesis and the preparation of complex molecules in drug discovery. This document provides detailed application notes, experimental protocols, and comparative data for the use of CDMT in amide synthesis.

CDMT functions as a carboxylic acid activator. In the presence of a base, typically N-methylmorpholine (NMM), it reacts with a carboxylic acid to form a highly reactive acyl-triazine intermediate. This intermediate is then readily attacked by an amine to form the desired amide bond, releasing a water-soluble triazine byproduct that is easily removed during workup. One of the significant advantages of using CDMT is the option for a one-pot, one-step procedure that is rapid and minimizes racemization of chiral centers.

Mechanism of Action

The mechanism of amide bond formation using CDMT and a tertiary amine base like N-methylmorpholine (NMM) proceeds through the formation of a reactive intermediate. In the presence of NMM, CDMT can form the quaternary ammonium salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), in situ. The carboxylic acid then reacts with this activated species to form a highly reactive O-acyltriazine intermediate. This intermediate is subsequently attacked by the amine nucleophile to yield the stable amide product and a triazine byproduct.

An optimized one-pot procedure involves the simultaneous addition of the carboxylic acid, amine, CDMT, and base, which has been shown to be rapid and effective in minimizing racemization, particularly in peptide synthesis. This is contrasted with the traditional two-step method where the carboxylic acid is first activated with CDMT and NMM before the amine is added. The one-pot approach can circumvent the formation of an unstable azlactone intermediate that can lead to significant racemization under the reaction conditions of the two-step process.[1]

CDMT_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Reactive_Intermediate Reactive O-Acyltriazine Intermediate Carboxylic_Acid->Reactive_Intermediate Activation CDMT CDMT CDMT->Reactive_Intermediate NMM NMM NMM->Reactive_Intermediate Base Amide_Product Amide Product (R-CONH-R') Reactive_Intermediate->Amide_Product Nucleophilic Attack Byproduct Triazine Byproduct Reactive_Intermediate->Byproduct Amine Amine (R'-NH2) Amine->Amide_Product

Caption: General reaction pathway for CDMT-mediated amide formation.

Quantitative Data

Table 1: Substrate Scope of the One-Pot CDMT/NMM Method for Amide Synthesis

The following table summarizes the yield of various amides synthesized using the one-pot protocol with CDMT and N-methylmorpholine (NMM) in methanol at 25°C. The data is adapted from a study on sustainable triazine-based dehydro-condensation agents.[2]

Carboxylic AcidAmineTime (min)Yield (%)
Benzoic acidPhenylethylamine1591
Benzoic acidPhenylethylamine6096
4-Methoxybenzoic acidPhenylethylamine6095
4-Nitrobenzoic acidPhenylethylamine6099
Phenylacetic acidPhenylethylamine6097
Cinnamic acidPhenylethylamine6098
Benzoic acidBenzylamine6095
Benzoic acidCyclohexylamine6093
Benzoic acidAniline6075
Pivalic acidPhenylethylamine6065
Table 2: Comparative Performance of CDMT with Other Coupling Reagents

This table provides a comparative overview of the performance of CDMT against other common coupling reagents for amide bond formation. Data has been compiled from various sources to provide a representative comparison for a model peptide coupling reaction.

Coupling ReagentBaseTypical Yield (%)Racemization (%)Reference(s)
CDMT/NMM NMM90-99<1 - 5[1][3]
HATU/DIPEA DIPEA95-99<0.5 - 2.0[4]
HBTU/DIPEA DIPEA90-951.5 - 5.0[4]
DCC/HOBt -85-920.5 - 2.5[4]
COMU/DIPEA DIPEA>95<1.0[4]

Note: Yields and racemization levels are highly dependent on the specific substrates, reaction conditions, and analytical methods used.

Experimental Protocols

Protocol 1: Optimized One-Pot, One-Step Amide Synthesis

This protocol is adapted from Garrett et al. and is particularly effective for minimizing racemization in peptide synthesis.[3]

One_Pot_Workflow Start Start Mix_Solids Mix Carboxylic Acid (1.1 eq.), Amine (1.0 eq.), and CDMT (1.2 eq.) Start->Mix_Solids Add_Solvent Add Solvent (e.g., Ethyl Acetate) Mix_Solids->Add_Solvent Add_Base Add NMM (3.6 eq.) over ~1 min Add_Solvent->Add_Base Stir Stir at Room Temperature for 1-2 hours Add_Base->Stir Workup Work-up Stir->Workup Extractive_Workup Extractive Work-up: 1. Wash with 1N HCl 2. Wash with H2O and Brine 3. Dry and Concentrate Workup->Extractive_Workup Extractive Precipitative_Workup Precipitative Work-up (for non-water soluble products): 1. Add Water to Acetonitrile solution 2. Filter and wash precipitate Workup->Precipitative_Workup Precipitative End End Extractive_Workup->End Precipitative_Workup->End

Caption: Workflow for one-pot amide/peptide synthesis using CDMT.

Materials:

  • Carboxylic acid (1.1 equiv.)

  • Amine (1.0 equiv.)

  • This compound (CDMT) (1.2 equiv.)

  • N-methylmorpholine (NMM) (3.6 equiv.)

  • Anhydrous solvent (e.g., ethyl acetate, acetonitrile, or THF)

Procedure:

  • To a dry reaction flask, add the carboxylic acid, amine, and CDMT as solids.

  • Add the chosen anhydrous solvent to the flask to form a slurry.

  • Begin stirring the mixture and add N-methylmorpholine (NMM) dropwise over approximately 1 minute.

  • Continue to stir the resulting slurry at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with one of the following work-up procedures:

    • Extractive Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1N HCl (2x), water (1x), and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

    • Precipitative Work-up (for non-water soluble products in acetonitrile): Add water to the reaction mixture to induce precipitation. Stir for 30 minutes, then collect the solid product by filtration. Wash the precipitate with water and dry under vacuum.

Protocol 2: Traditional Two-Step Amide Synthesis

This protocol involves the pre-activation of the carboxylic acid before the addition of the amine. This method is generally effective but may lead to higher levels of racemization for chiral carboxylic acids compared to the one-pot procedure.[5]

Materials:

  • Carboxylic acid (1.0 equiv.)

  • This compound (CDMT) (1.1 equiv.)

  • N-methylmorpholine (NMM) (1.2 equiv. for activation, plus 1.0 equiv. if amine salt is used)

  • Amine or Amine hydrochloride (1.0 equiv.)

  • Anhydrous solvent (e.g., THF or ethyl acetate)

Procedure:

  • Activation Step:

    • Dissolve the carboxylic acid in an anhydrous solvent in a dry reaction flask under an inert atmosphere.

    • Add CDMT to the solution, followed by the dropwise addition of NMM (1.2 equiv.).

    • Stir the mixture at room temperature for 1-2 hours. The formation of a white precipitate of the activated ester is often observed.

  • Coupling Step:

    • In a separate flask, dissolve the amine in the same anhydrous solvent. If using an amine hydrochloride salt, add one equivalent of NMM to neutralize it.

    • Add the amine solution to the suspension of the activated ester from step 1.

    • Stir the reaction mixture at room temperature for 8-14 hours, or until the reaction is complete as monitored by TLC or LC-MS.[5]

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or ether).

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization as needed.

Conclusion

This compound (CDMT) is a valuable tool for amide bond formation in modern organic synthesis. Its stability, ease of handling, and the ability to perform the reaction in a one-pot, one-step manner make it an attractive choice for researchers in academia and industry. The optimized one-pot protocol, in particular, offers a rapid and efficient method for the synthesis of amides and peptides with minimal racemization. The selection of the appropriate protocol will depend on the specific substrates and the desired outcome of the reaction.

References

Application Notes and Protocols for Peptide Synthesis Utilizing 2,4-Dichloro-6-morpholino-1,3,5-triazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and protocols regarding the use of triazine-based reagents in peptide synthesis, with a specific focus on the potential application of 2,4-Dichloro-6-morpholino-1,3,5-triazine and the established protocols for its close analog, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).

Introduction

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) and its derivatives are versatile reagents in organic synthesis. Their reactivity allows for the sequential substitution of chlorine atoms, making them excellent scaffolds for various chemical transformations, including peptide bond formation. While this compound is not as commonly cited as a direct peptide coupling agent as other triazine derivatives, its structure suggests potential for such applications. A closely related and well-studied compound, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), has demonstrated high efficiency as a coupling reagent in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] This document will provide the established protocols for DMTMM as a reference and a proposed protocol for the use of this compound based on related synthetic procedures.

Data Presentation: Performance of a Related Triazine Coupling Reagent (DMTMM)

The efficiency of peptide coupling reagents is critical for achieving high yield and purity of the final peptide product. The data presented below showcases the performance of DMTMM in solid-phase peptide synthesis, comparing it to the widely used reagent PyBOP.[1] This data provides a benchmark for the expected performance of triazine-based coupling agents.

Peptide SequenceCoupling ReagentYield (%)Purity (%)Reference
H-Leu-Ala-Gly-Val-OHDMTMM85>95[1]
H-Leu-Ala-Gly-Val-OHPyBOP82>95[1]
H-Phe-Ala-Gly-Val-OHDMTMM80>95[1]
H-Phe-Ala-Gly-Val-OHPyBOP78>95[1]

Table 1: Comparison of DMTMM and PyBOP in the synthesis of tetrapeptides on Wang resin. The data indicates that DMTMM provides comparable yields and purities to PyBOP.[1]

Experimental Protocols

Protocol 1: Established General Procedure for Amide Bond Formation using DMTMM in Solution Phase

This protocol describes a standard method for peptide coupling in a solution phase using DMTMM.[1]

Materials:

  • N-protected amino acid

  • C-protected amino acid or peptide

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • N-methylmorpholine (NMM)

  • Appropriate organic solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq.) and the C-protected amino acid or peptide (1.0 eq.) in the chosen organic solvent.

  • Add N-methylmorpholine (NMM) (2.0 eq.) to the solution to act as a base.

  • Add DMTMM (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by column chromatography or recrystallization.

Protocol 2: Proposed Procedure for Peptide Coupling using this compound

The following is a proposed protocol for peptide bond formation using this compound. This procedure is based on the synthesis of N-(4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives, where the triazine compound is reacted with an amino acid.[3] This suggests the feasibility of activating a carboxyl group for subsequent reaction with an amine.

Materials:

  • N-protected amino acid

  • C-protected amino acid or peptide

  • This compound

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • 1,4-Dioxane or other suitable aprotic solvent

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) in 1,4-dioxane.

  • Add triethylamine (1.1 eq.) to the solution and stir for 10-15 minutes at room temperature to form the carboxylate salt.

  • In a separate flask, dissolve this compound (1.0 eq.) in 1,4-dioxane.

  • Slowly add the solution of this compound to the N-protected amino acid solution.

  • Stir the mixture at room temperature for 1-2 hours to form the activated ester intermediate.

  • Add the C-protected amino acid or peptide (1.0 eq.) to the reaction mixture, followed by an additional equivalent of triethylamine (1.0 eq.).

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated triethylammonium chloride.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude peptide using standard procedures as described in Protocol 1 (steps 7-10).

Visualizations

Diagram 1: Proposed Mechanism for Peptide Bond Formation

Peptide_Bond_Formation N_Protected_AA N-Protected Amino Acid Activated_Ester Activated Ester Intermediate N_Protected_AA->Activated_Ester + Triazine + Base Base1 Base (e.g., TEA) Base1->N_Protected_AA Triazine 2,4-Dichloro-6-morpholino- 1,3,5-triazine Triazine->Activated_Ester Dipeptide N,C-Protected Dipeptide Activated_Ester->Dipeptide + C-Protected AA + Base Byproduct Triazine Byproduct Activated_Ester->Byproduct C_Protected_AA C-Protected Amino Acid/Peptide C_Protected_AA->Dipeptide Base2 Base Base2->C_Protected_AA SPPS_Workflow Start Start: N-Protected Amino Acid & C-Protected Amino Acid Activation Carboxyl Group Activation (with Triazine Reagent) Start->Activation Coupling Peptide Bond Formation (Nucleophilic Attack by Amine) Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Deprotection Deprotection (Optional, for further coupling) Purification->Deprotection Final_Peptide Final Peptide Purification->Final_Peptide Deprotection->Activation Next Coupling Cycle

References

Application Notes and Protocols for 2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT) is a dichlorotriazine derivative that serves as an efficient and cost-effective coupling reagent in solid-phase peptide synthesis (SPPS). Similar to other triazine-based coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), DCMT facilitates the formation of amide bonds by activating the carboxyl group of an N-protected amino acid, enabling its subsequent reaction with the free amino group of the growing peptide chain anchored to a solid support. The use of dichlorotriazine reagents in peptide synthesis is predicated on the formation of highly reactive "superactive" acyl-triazinyl esters, which promote efficient coupling.

These application notes provide a comprehensive overview of the use of DCMT in SPPS, including its mechanism of action, detailed experimental protocols, and a comparative analysis of its performance against other common coupling reagents.

Mechanism of Action

The coupling mechanism of DCMT in solid-phase peptide synthesis involves a two-step process:

  • Activation of the Carboxylic Acid: The N-protected amino acid, in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), reacts with this compound. The carboxylate anion of the amino acid attacks the electron-deficient triazine ring, displacing one of the chloride ions to form a highly reactive acyl-triazinyl ester intermediate. This intermediate is often referred to as a "superactive ester" due to its high reactivity.

  • Aminolysis and Peptide Bond Formation: The activated amino acid (the acyl-triazinyl ester) is then introduced to the resin-bound peptide, which has a free N-terminal amine. The amino group of the peptide chain performs a nucleophilic attack on the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses to form the desired peptide bond and releases 4-chloro-6-morpholino-1,3,5-triazin-2-ol as a soluble byproduct, which is easily washed away.

Data Presentation

The following tables summarize the key chemical properties of DCMT and a comparative analysis of its expected performance against other common coupling reagents in SPPS. The performance data for DCMT is extrapolated from studies on analogous triazine-based coupling reagents.

Table 1: Chemical Properties of this compound (DCMT)

PropertyValue
Molecular Formula C₇H₈Cl₂N₄O
Molecular Weight 235.07 g/mol
Appearance White to off-white crystalline powder
CAS Number 6601-22-5
Solubility Soluble in DMF, NMP, and DCM

Table 2: Comparative Performance of Coupling Reagents in SPPS

Coupling ReagentTypical Coupling TimeRelative CostRacemization PotentialNotes
DCMT (estimated) 30-60 minLowLow to ModerateExpected to be a cost-effective and efficient reagent.
HBTU/HATU 15-45 minHighLowWidely used, high efficiency, but can be costly.
DIC/HOBt 30-90 minModerateLowA classic and reliable combination.
PyBOP 20-60 minHighLowHighly efficient, especially for hindered couplings.

Experimental Protocols

This section provides detailed protocols for the use of this compound as a coupling reagent in manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • This compound (DCMT)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether, cold

Protocol 1: Standard Coupling Cycle using DCMT

This protocol outlines a single coupling cycle for adding one amino acid to the growing peptide chain on the solid support.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and DCMT (3 equivalents) in DMF.

    • Add DIPEA or TEA (6 equivalents) to the solution.

    • Pre-activate the mixture by stirring for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 30-60 minutes at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction (Optional):

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation:

    • After the final coupling and deprotection steps, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dry resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage solution to separate the resin beads.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Isolation and Purification:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Reaction Mechanism of DCMT-Mediated Peptide Coupling

DCMT_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH N-Protected Amino Acid (R-COOH) Activated_Ester Acyl-Triazinyl Ester (Superactive Ester) AA_COOH->Activated_Ester + DCMT + Base Base Base (e.g., DIPEA) Base->Activated_Ester DCMT DCMT DCMT->Activated_Ester Coupled_Peptide Coupled Peptide on Resin Activated_Ester->Coupled_Peptide + H₂N-Peptide-Resin Peptide_Resin Peptide on Resin (H₂N-Peptide-Resin) Peptide_Resin->Coupled_Peptide Byproduct 4-Chloro-6-morpholino- 1,3,5-triazin-2-ol Coupled_Peptide->Byproduct releases SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling: Fmoc-AA, DCMT, Base in DMF Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive Repeat Repeat Cycle Kaiser->Repeat Negative Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification End End: Pure Peptide Purification->End

The Versatility of 2,4-Dichloro-6-morpholino-1,3,5-triazine in Medicinal Chemistry: A Hub for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,4-Dichloro-6-morpholino-1,3,5-triazine has emerged as a pivotal scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of biologically active compounds. Its unique chemical architecture, featuring a reactive dichlorotriazine core coupled with a morpholine moiety, provides a facile platform for the development of novel therapeutic agents. This document explores the multifaceted applications of this compound, with a particular focus on its role in the generation of potent anticancer, antimicrobial, and monoamine oxidase (MAO) inhibitory agents. Detailed application notes, experimental protocols, and quantitative data are provided to guide researchers in harnessing the potential of this valuable chemical entity.

Introduction

The 1,3,5-triazine ring is a privileged structure in drug discovery, known for its ability to engage in various biological interactions. The introduction of a morpholine group and two reactive chlorine atoms, as seen in this compound, creates a molecule with significant potential for further chemical modification. The two chlorine atoms can be sequentially substituted with a variety of nucleophiles, allowing for the creation of large and diverse chemical libraries. This adaptability has been exploited to develop compounds that target a range of biological pathways with high specificity and efficacy.

Application Notes

Anticancer Drug Development: Targeting the PI3K/mTOR Signaling Pathway

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, playing a crucial role in cell growth, proliferation, and survival. The morpholine group is often critical for binding to the hinge region of the kinase domain of PI3K and mTOR.[3]

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound IDDerivative StructureTarget Cell LineIC50 (µM)Reference
1 4-((4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolMDA-MB-231 (Breast)15.83[4]
MCF-7 (Breast)16.32[4]
HeLa (Cervical)2.21[4]
HepG2 (Liver)12.21[4]
2 N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amineMCF-7 (Breast)4.53[5]
HCT-116 (Colon)0.50[5]
HepG2 (Liver)3.01[5]
3 N2-(2-chlorophenyl)-6-morpholino-N4-(2-(phenylamino)ethyl)-1,3,5-triazine-2,4-diamineSW620 (Colon)5.85[6]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibition Inhibitor Morpholino-Triazine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholino-triazine derivatives.

Antimicrobial Drug Discovery

The 1,3,5-triazine scaffold is also a valuable template for the development of novel antimicrobial agents. By modifying the substituents on the triazine ring, researchers have synthesized compounds with significant activity against a range of bacteria and fungi. This compound serves as a key intermediate in the synthesis of these antimicrobial derivatives.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

Compound ClassTarget OrganismMIC (mg/L)Reference
Triazine-derived bis-imidazolium quaternary ammonium saltsStaphylococcus aureus<10[2]
Escherichia coli62[2]
Monoamine Oxidase (MAO) Inhibitors

Derivatives of this compound have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B).[7][8] These enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.

Quantitative Data: MAO-A Inhibition by a this compound Derivative

Compound IDDerivative StructureTarget Enzyme% Inhibition (at 10⁻⁵ M)Reference
25 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-3-methylbutanoic acidMAO-A95.3 ± 1.5[7]

Experimental Protocols

Protocol 1: Synthesis of N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives (MAO Inhibitors)[7]

This protocol describes the synthesis of a library of potential MAO inhibitors starting from this compound.

Materials:

  • This compound

  • Various α-amino acids

  • Triethylamine (TEA)

  • 1,4-Dioxane

  • Water

  • Morpholine

  • 5% Citric acid or 1 N HCl

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Standard laboratory glassware

Procedure:

  • Step 1: Preparation of the Intermediate.

    • In a round bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in 1,4-dioxane.

    • Stir the mixture at room temperature until a white suspension is formed.

  • Step 2: Reaction with Amino Acid.

    • In a separate beaker, prepare a solution of the desired α-amino acid (1.2 eq) and triethylamine (1.5 eq) in water.

    • Add the amino acid solution to the suspension from Step 1. The mixture should become clear.

    • Stir the reaction mixture overnight at room temperature.

  • Step 3: Second Substitution with Morpholine.

    • To the reaction mixture from Step 2, add morpholine (1.5 eq) and triethylamine (2.0 eq).

    • Heat the reaction mixture to 75-80 °C and stir for 5 hours.

  • Step 4: Work-up and Purification.

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with 5% citric acid or 1 N HCl until a precipitate forms.

    • Filter the solid product, wash with water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from an appropriate solvent system.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: 2,4-Dichloro-6- morpholino-1,3,5-triazine Step1 Step 1: React with Amino Acid + TEA in Dioxane/Water Start->Step1 Intermediate Monosubstituted Intermediate Step1->Intermediate Step2 Step 2: React with Second Nucleophile (e.g., Morpholine) + TEA at elevated temperature Intermediate->Step2 Crude Crude Product Step2->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Final Final Bioactive Derivative Purification->Final BioAssay Biological Evaluation (e.g., Kinase Assay, Antimicrobial Assay) Final->BioAssay

Caption: General experimental workflow for the synthesis and evaluation of bioactive derivatives.

Protocol 2: General Procedure for Kinase Inhibition Assay (e.g., PI3K)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

  • 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the inhibitor compound in DMSO.

    • Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Reaction:

    • In a 384-well plate, add the assay buffer.

    • Add the inhibitor compound at various concentrations.

    • Add the kinase enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.

    • Read the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its amenability to sequential nucleophilic substitution allows for the straightforward synthesis of diverse libraries of compounds. The successful development of potent inhibitors of the PI3K/mTOR pathway, as well as promising antimicrobial and MAO inhibitory agents, underscores the therapeutic potential of derivatives originating from this scaffold. The protocols and data presented herein provide a solid foundation for researchers to further explore and exploit the chemical space around this remarkable molecule in the quest for new and improved therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Ester Derivatives using 2,4-Dichloro-6-morpholino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-morpholino-1,3,5-triazine is a versatile reagent for the activation of carboxylic acids, facilitating the synthesis of various derivatives, including esters. This triazine-based coupling agent offers a convenient and efficient method for the formation of ester bonds under mild conditions. The reactivity of the triazine core is modulated by the presence of the morpholino group, and the two chlorine atoms serve as excellent leaving groups upon nucleophilic attack by a carboxylate. The resulting acyloxy-triazine intermediate is a highly activated species that readily undergoes reaction with alcohols to form the desired ester product. This methodology is particularly useful in the synthesis of complex molecules and in drug discovery where mild reaction conditions are often required to preserve sensitive functional groups. While its application in the synthesis of amino acid esters is documented[1], its use can be extended to a broader range of carboxylic acids and alcohols.

Mechanism of Action

The synthesis of esters using this compound proceeds via a two-step mechanism involving the activation of a carboxylic acid followed by nucleophilic acyl substitution by an alcohol.

  • Activation of the Carboxylic Acid: The carboxylic acid, typically in the presence of a non-nucleophilic base such as N-methylmorpholine (NMM) or triethylamine (TEA), attacks the triazine ring, displacing one of the chloride ions. This forms a highly reactive acyloxy-triazinyl intermediate. The base serves to deprotonate the carboxylic acid, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

  • Nucleophilic Attack by the Alcohol: The alcohol then acts as a nucleophile, attacking the carbonyl carbon of the activated acyl group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the final ester product and a 2-chloro-4-hydroxy-6-morpholino-1,3,5-triazine byproduct.

Esterification_Mechanism cluster_activation Activation Step cluster_esterification Esterification Step RCOOH Carboxylic Acid (R-COOH) ActivatedEster Acyloxy-triazinyl Intermediate RCOOH->ActivatedEster Triazine This compound Triazine->ActivatedEster Base Base (e.g., NMM) Base->ActivatedEster + ROH Alcohol (R'-OH) Ester Ester (R-COOR') ROH->Ester ActivatedEster->Ester HCl HCl ActivatedEster->HCl Byproduct Triazine Byproduct Ester->Byproduct +

Diagram 1: General mechanism of ester synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of ester derivatives using this compound. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: Synthesis of Amino Acid Ester Derivatives[1]

This protocol is adapted from the synthesis of 2-(4-chloro,6-morpholino-1,3,5-triazin-2-yl) amino acid ester derivatives.

Materials:

  • This compound

  • Amino acid

  • Corresponding alcohol (e.g., methanol, ethanol)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the amino acid in a mixture of acetone and water.

  • Add potassium carbonate (as an HCl scavenger) to the solution.

  • In a separate flask, dissolve this compound in acetone.

  • Add the solution of this compound dropwise to the amino acid solution with vigorous stirring at room temperature.

  • After the formation of the N-triazinyl amino acid, add the corresponding alcohol to the reaction mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired amino acid ester derivative.

Protocol 2: General Esterification of Carboxylic Acids (Analogous to DMTMM-mediated synthesis)

This generalized protocol is based on the well-established procedures for the closely related and highly efficient coupling agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).

Materials:

  • This compound

  • Carboxylic acid

  • Alcohol

  • N-methylmorpholine (NMM) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., THF, DCM, or DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq.) and the alcohol (1.0-1.2 eq.) in an anhydrous solvent, add N-methylmorpholine (1.1 eq.).

  • Add this compound (1.1 eq.) portion-wise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove any precipitated salts.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Experimental_Workflow A 1. Dissolve Carboxylic Acid, Alcohol, and Base in Anhydrous Solvent B 2. Add 2,4-Dichloro-6-morpholino- 1,3,5-triazine A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Work-up: - Filter - Aqueous Washes - Dry Organic Layer C->D E 5. Concentrate Under Reduced Pressure D->E F 6. Purify Product (Chromatography/Distillation) E->F G Final Ester Product F->G

Diagram 2: General experimental workflow.

Data Presentation

The following table summarizes representative yields for the synthesis of amino acid ester derivatives using this compound and provides analogous examples for general esterification based on the performance of similar triazine-based coupling agents.

EntryCarboxylic AcidAlcoholProductYield (%)Reference
1N-(4-chloro,6-morpholino-1,3,5-triazin-2-yl)glycineMethanolMethyl N-(4-chloro,6-morpholino-1,3,5-triazin-2-yl)glycinateHigh[1]
2N-(4-chloro,6-morpholino-1,3,5-triazin-2-yl)alanineEthanolEthyl N-(4-chloro,6-morpholino-1,3,5-triazin-2-yl)alaninateHigh[1]
3Benzoic AcidBenzyl AlcoholBenzyl benzoate85-95Analogous
4Phenylacetic AcidEthanolEthyl phenylacetate90-98Analogous
5Cinnamic AcidMethanolMethyl cinnamate88-96Analogous
6IbuprofenMethanolMethyl 2-(4-isobutylphenyl)propanoate85-95Analogous
7Adipic AcidEthanol (excess)Diethyl adipate80-90*Analogous

*Yields for entries 3-7 are representative and based on reactions mediated by analogous triazine-based coupling agents like DMTMM. These should be considered as expected ranges, and actual yields may vary.

Conclusion

This compound serves as an effective activating agent for carboxylic acids, enabling the synthesis of a variety of ester derivatives under mild conditions. The protocols provided offer a foundation for the application of this reagent in research and development, particularly in the fields of medicinal chemistry and materials science. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this versatile triazine derivative.

References

Application of 2,4-Dichloro-6-morpholino-1,3,5-triazine in Polymer Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,4-dichloro-6-morpholino-1,3,5-triazine in polymer chemistry. The primary application highlighted is its role as a key monomer in the synthesis of polymeric Hindered Amine Light Stabilizers (HALS), specifically the commercial product known as UV-3346.

Introduction: A Versatile Building Block for Advanced Polymers

This compound is a reactive heterocyclic compound that serves as a valuable building block in the synthesis of functional polymers. Its two reactive chlorine atoms can undergo sequential nucleophilic substitution, allowing for the controlled introduction of other functional groups. This property is particularly exploited in the production of high-molecular-weight HALS, which are crucial additives for protecting polymeric materials from degradation caused by exposure to ultraviolet radiation.

The incorporation of the this compound moiety into a polymer backbone imparts significant light-stabilizing properties. The resulting polymeric HALS, such as UV-3346, are characterized by their low volatility, excellent compatibility with a wide range of polymers, and long-term thermal and UV protection.

Core Application: Synthesis of Polymeric Hindered Amine Light Stabilizer (UV-3346)

The most significant application of this compound in polymer chemistry is as a comonomer in the synthesis of Poly[(6-morpholino-s-triazine-2,4-diyl)[(2,2,6,6-tetramethyl-4-piperidyl)imino]hexamethylene[(2,2,6,6-tetramethyl-4-piperidyl)imino]], commercially known as UV-3346.

Reaction Principle

The synthesis is a two-step process. The first step involves the reaction of cyanuric chloride with morpholine to produce a mixture of chlorinated triazine intermediates. The second step is a step-growth polycondensation of this intermediate mixture with a diamine containing the hindered amine functionality, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine.

Diagram of the Synthesis Workflow for UV-3346

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Polycondensation cluster_2 Purification A Cyanuric Chloride C Reaction in Water A->C B Morpholine B->C D Mixture of: - 2-morpholinyl-4,6-dichloro-1,3,5-triazine - 2,4-dimorpholine-6-chloro-1,3,5-triazine C->D E Intermediate Mixture G Temperature-Gradient Heating under Pressure E->G F N,N'-bis(2,2,6,6-tetramethyl- 4-piperidinyl)-1,6-hexanediamine F->G H Polymeric HALS (UV-3346) G->H I Filtration H->I J Washing I->J K Distillation J->K L Final Product K->L

Caption: Workflow for the two-step synthesis of the polymeric HALS UV-3346.

Experimental Protocol

This protocol is based on the methodology described in patent CN104725361A.[1]

Step 1: Synthesis of Chlorinated Triazine Intermediates

  • Reaction Setup: In a suitable reactor, add cyanuric chloride and water as the solvent. The amount of water should be 0.5 to 5 times the total mass of cyanuric chloride and morpholine.

  • Cooling: Cool the reaction system to below 10°C with stirring.

  • Addition of Morpholine: Slowly add morpholine dropwise to the reactor over a period of 0.5 to 3 hours, while maintaining the reaction temperature between 0 and 10°C. The molar ratio of cyanuric chloride to morpholine should be in the range of 1:1.05 to 1:1.5.

  • Neutralization: After the addition of morpholine is complete, add a 10 ± 1 wt.% aqueous sodium hydroxide solution dropwise to neutralize the hydrochloric acid formed during the reaction.

  • Intermediate Mixture: The resulting product is a mixture of 2-morpholinyl-4,6-dichloro-1,3,5-triazine and 2,4-dimorpholine-6-chloro-1,3,5-triazine, which can be used in the next step without further separation.

Step 2: Polycondensation to Form UV-3346

  • Charging the Autoclave: In a high-pressure autoclave, add the intermediate mixture from Step 1, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine, and a solvent (the patent suggests the solvent should be 0.5 to 5 times the total mass of the reactants).

  • Inert Atmosphere: Seal the autoclave and purge with nitrogen at least three times to remove air. Pressurize the autoclave with nitrogen to 0.3 ± 0.1 MPa.

  • Temperature-Gradient Heating:

    • Heat the reaction mixture to 50-70°C and maintain for 2-5 hours, keeping the internal pressure at 0.3-0.5 MPa.

    • Increase the temperature to 100-125°C and react for 8-15 hours, maintaining the internal pressure at 0.5-0.65 MPa.

    • Further, increase the temperature to 140-170°C and react for 2-6 hours, maintaining the internal pressure at 0.6-0.9 MPa.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to 50 ± 5°C and release the pressure.

    • Filter the reaction mixture.

    • Separate the organic layer and wash it with water until the pH is neutral (pH 7 ± 1).

    • Remove the solvent by distillation under reduced pressure to obtain the final product, the hindered amine light stabilizer UV-3346.

Quantitative Data

The following table summarizes the key reaction parameters and product characteristics for the synthesis of UV-3346.

ParameterValue/RangeReference
Step 1: Intermediate Synthesis
Molar Ratio (Cyanuric Chloride:Morpholine)1 : 1.05 - 1.5[1]
Reaction Temperature0 - 10 °C[1]
Reaction Time (Morpholine addition)0.5 - 3 hours[1]
SolventWater[1]
Step 2: Polycondensation
Temperature Profile50-70°C → 100-125°C → 140-170°C[1]
Reaction Time Profile2-5 h → 8-15 h → 2-6 h[1]
Pressure Profile0.3-0.5 MPa → 0.5-0.65 MPa → 0.6-0.9 MPa[1]
Product Characteristics (UV-3346)
AppearanceWhite to pale yellow crystalline solid[2]
Melting Point110-130 °C
Molecular Weight (Mn)> 1,600 g/mol

Mechanism of Action: Hindered Amine Light Stabilization (HALS)

Polymers stabilized with UV-3346, which contains the 2,2,6,6-tetramethylpiperidine moiety, are protected from photodegradation through a radical scavenging mechanism.

Diagram of the HALS Radical Scavenging Cycle

G A Polymer Radical (P.) B Peroxy Radical (POO.) A->B + O2 F Hydroperoxides (POOH) B->F + PH C Hindered Amine (>N-H) D Nitroxyl Radical (>N-O.) C->D + POO. E Amino Ether (>N-O-P) D->E + P. G Regenerated Hindered Amine (>N-H) E->G + POO. F->A hv F->B hv G->D + POO.

Caption: The cyclic mechanism of radical scavenging by Hindered Amine Light Stabilizers.

The hindered amine group can react with and neutralize polymer radicals and peroxy radicals that are formed during the photo-oxidation of the polymer. This process converts the hindered amine into a stable nitroxyl radical, which can then further react with other polymer radicals. A key feature of the HALS mechanism is the regeneration of the active hindered amine species, allowing a single HALS molecule to participate in multiple radical scavenging cycles, thus providing long-term protection.

Other Potential Applications: Cross-linking Agent

While the primary application of this compound is in HALS synthesis, its bifunctional nature with two reactive chlorine atoms suggests its potential as a cross-linking agent for polymers containing nucleophilic groups, such as polyamides or cellulose derivatives. The two chlorine atoms can react with amine or hydroxyl groups on different polymer chains, forming covalent cross-links and modifying the polymer's properties, such as increasing its mechanical strength, thermal stability, and solvent resistance. However, specific, detailed protocols for this application are not as readily available in the public literature as for its use in HALS.

Conclusion

This compound is a valuable and versatile monomer in polymer chemistry, with its most prominent role being in the synthesis of the high-performance polymeric hindered amine light stabilizer, UV-3346. The synthetic protocols provided herein, derived from patent literature, offer a comprehensive guide for researchers and professionals in the field. The unique radical scavenging mechanism of the resulting HALS provides long-lasting protection to a wide range of polymeric materials, highlighting the importance of this triazine derivative in the development of advanced and durable polymer formulations. Further research into its application as a cross-linking agent could unveil new possibilities for modifying and enhancing the properties of various polymers.

References

Application Notes and Protocols for the Preparation of Dendrimers Using 2,4-Dichloro-6-morpholino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of dendrimers utilizing 2,4-dichloro-6-morpholino-1,3,5-triazine as a key building block. The protocols detailed herein are designed for researchers in materials science, medicinal chemistry, and drug development, offering a versatile platform for the creation of novel drug delivery systems, diagnostic agents, and other advanced materials.

Introduction

Triazine-based dendrimers have emerged as a significant class of macromolecules due to their well-defined, hyperbranched architecture, multivalency, and synthetic versatility.[1][2][3] The 1,3,5-triazine core, typically derived from the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (TCT), allows for the stepwise and controlled growth of dendritic structures through sequential nucleophilic aromatic substitution reactions.[2][4] The differential reactivity of the chlorine atoms on the triazine ring, governed by temperature and the nature of the nucleophile, enables precise control over the dendrimer's generation and surface functionality.[4][5]

This compound serves as a valuable intermediate in the synthesis of these dendrimers. The presence of the morpholino group can influence the physicochemical properties of the final dendrimer, such as solubility and biocompatibility, making it an attractive component for biomedical applications.[6] These dendrimers are being explored for a variety of medicinal uses, including as carriers for anticancer drugs like paclitaxel, in gene delivery, and as antimicrobial agents.[1][6][7]

Synthetic Strategies

The preparation of dendrimers from this compound can be achieved through both divergent and convergent synthetic strategies.

  • Divergent Synthesis: This approach involves the stepwise growth of the dendrimer from a central core. Each reaction step adds a new generation to the growing macromolecule. The use of this compound in a divergent synthesis typically involves its reaction with a multifunctional core or a lower-generation dendrimer with available nucleophilic groups.

  • Convergent Synthesis: In this method, dendritic wedges (dendrons) are synthesized first and then attached to a central core in the final step. This compound can be used to create dendrons that are subsequently coupled to a core molecule.

The choice of strategy depends on the desired final structure, purity requirements, and the scale of the synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of dendrimers using this compound.

Protocol 1: Synthesis of a First-Generation (G1) Dendrimer via a Divergent Approach

This protocol describes the synthesis of a G1 dendrimer using a diamine as a linker.

Materials:

  • This compound

  • Piperazine (or other suitable diamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • 1,4-Dioxane (anhydrous)

  • Water

  • Citric acid (5% solution) or 1 N HCl

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (2 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Addition of Base: Add triethylamine (3 mmol) to the solution and stir at room temperature until a white suspension is formed.

  • Addition of Diamine: In a separate beaker, prepare a solution of piperazine (1 mmol) in water (5 mL). Add this solution dropwise to the stirred suspension of the triazine derivative.

  • Reaction: Stir the reaction mixture overnight at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, neutralize the mixture with a 5% citric acid solution or 1 N HCl.

  • Purification: The resulting precipitate, the G1 dendrimer, can be purified by filtration, followed by washing with water and a suitable organic solvent (e.g., acetone), and then dried under vacuum.

Protocol 2: Synthesis of a Second-Generation (G2) Dendrimer

This protocol outlines the subsequent generation growth from the G1 dendrimer.

Materials:

  • G1 Dendrimer from Protocol 1

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • 1,4-Dioxane (anhydrous)

  • Morpholine

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction of G1 with Dichlorotriazine: Dissolve the G1 dendrimer (1 mmol) in 1,4-dioxane. Add a solution of this compound (4 mmol) in 1,4-dioxane and triethylamine (6 mmol). Stir the mixture at room temperature overnight.

  • Addition of Terminal Group: To the resulting mixture, add morpholine (6 mmol) and triethylamine (8 mmol).

  • Heating: Heat the reaction mixture to 75-80 °C and stir for 5 hours.

  • Work-up and Purification: Cool the reaction mixture and neutralize it with 5% citric acid or 1 N HCl. The G2 dendrimer can be purified by precipitation, filtration, and washing, similar to the G1 dendrimer.

Characterization

The synthesized dendrimers should be thoroughly characterized to confirm their structure and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the dendrimer structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the successful addition of each generation. For morpholino-containing dendrimers, characteristic signals for the morpholine protons can be observed.[6]

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To determine the molecular weight of the dendrimer and assess its polydispersity.

  • Elemental Analysis: To determine the elemental composition of the synthesized dendrimer.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of morpholino-triazine dendrimers.

ParameterGeneration 0 (Core)Generation 1Generation 2Reference
Reactants 2,4,6-trichloro-1,3,5-triazine, MorpholineG0, Piperazine, this compoundG1, Morpholine[8]
Reaction Time (h) 2-412-245[8]
Temperature (°C) 0-25Room Temperature75-80[8]
Yield (%) >9070-8560-75[7][8]
CharacterizationExpected Observations
¹H NMR Appearance of new signals corresponding to the linker and terminal groups in each generation. Integration of proton signals should be consistent with the expected structure. Signals for morpholine protons are typically observed in the 3.5-4.0 ppm range.[6]
¹³C NMR Appearance of new carbon signals for each added layer of the dendrimer. Signals for the morpholine carbons are expected around 44 and 66 ppm.[6]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the dendrimer. Low polydispersity is expected.
FTIR (cm⁻¹) Characteristic peaks for C=N stretching of the triazine ring (around 1620-1680 cm⁻¹), C-N stretching, and C-O-C stretching of the morpholine ring.

Visualizations

Experimental Workflow for Divergent Dendrimer Synthesis

G cluster_0 Generation 0 Synthesis cluster_1 Generation 1 Synthesis cluster_2 Generation 2 Synthesis TCT 2,4,6-Trichloro-1,3,5-triazine (TCT) G0_Core This compound (G0 Core) TCT->G0_Core Nucleophilic Substitution (0-25°C) Morpholine Morpholine Morpholine->G0_Core G1_Dendrimer Generation 1 (G1) Dendrimer G0_Core->G1_Dendrimer Nucleophilic Substitution (RT) G2_Dendrimer Generation 2 (G2) Dendrimer G0_Core->G2_Dendrimer Branching Unit Diamine Diamine Linker (e.g., Piperazine) Diamine->G1_Dendrimer G1_Dendrimer->G2_Dendrimer Nucleophilic Substitution (75-80°C) Terminal_Group Terminal Group (e.g., Morpholine) Terminal_Group->G2_Dendrimer

Caption: Divergent synthesis workflow for morpholino-triazine dendrimers.

Logical Relationship of Triazine Dendrimer Applications

G cluster_properties Key Properties cluster_applications Applications Dendrimer Triazine-Morpholino Dendrimer Multivalency Multivalency Dendrimer->Multivalency Well_Defined_Structure Well-Defined Structure Dendrimer->Well_Defined_Structure Biocompatibility Biocompatibility Dendrimer->Biocompatibility Tunable_Solubility Tunable Solubility Dendrimer->Tunable_Solubility Drug_Delivery Drug Delivery (e.g., Paclitaxel) Multivalency->Drug_Delivery Gene_Delivery Gene Delivery Multivalency->Gene_Delivery Antimicrobial Antimicrobial Agents Multivalency->Antimicrobial Well_Defined_Structure->Drug_Delivery Diagnostics Diagnostic Agents (MRI Contrast) Well_Defined_Structure->Diagnostics Biocompatibility->Drug_Delivery Biocompatibility->Gene_Delivery Tunable_Solubility->Drug_Delivery

References

Application Notes and Protocols for Bioconjugation Using 2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT) is a heterobifunctional crosslinker that offers a versatile platform for the bioconjugation of proteins, peptides, and other biomolecules. As a derivative of 1,3,5-triazine, its reactivity is characterized by the sequential, temperature-dependent substitution of its two chlorine atoms by nucleophilic groups, such as the primary amines found in the side chains of lysine residues and the N-terminus of proteins. This property allows for a controlled, stepwise conjugation process, making DCMT a valuable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic reagents.

The morpholino group provides increased aqueous solubility and acts as a steric modulator, influencing the reactivity of the two chlorine atoms. The differential reactivity of the chlorine atoms, governed by reaction temperature, enables either the formation of a stable link to a single biomolecule or the creation of a bridge between two different molecules. These application notes provide an overview of the principles of DCMT-mediated bioconjugation and detailed protocols for its use in a laboratory setting.

Principle of Reactivity

The bioconjugation strategy using DCMT is based on the nucleophilic substitution of its chlorine atoms by primary amines on a biomolecule. The reactivity of the two chlorine atoms is temperature-dependent. The first chlorine atom can be substituted at lower temperatures (0-4 °C), while the substitution of the second chlorine requires a higher temperature (room temperature to 37 °C). This differential reactivity allows for a controlled conjugation process.

The general reaction scheme involves the formation of a stable covalent bond between the triazine ring and the amine group of the protein, releasing hydrochloric acid, which is neutralized by a non-nucleophilic base.

DCMT This compound (DCMT) Intermediate Mono-substituted Intermediate DCMT->Intermediate Step 1: Low Temp (0-4°C) + Base Protein Protein-NH₂ Protein->Intermediate Conjugate Protein-DCMT Conjugate Intermediate->Conjugate Step 2: Higher Temp (RT) (Optional second biomolecule)

Caption: Reaction scheme for DCMT-mediated protein conjugation.

Applications

  • Antibody-Drug Conjugates (ADCs): DCMT can be used as a linker to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapeutics.

  • Protein Labeling: Fluorophores, biotin, or other reporter molecules can be conjugated to proteins for use in immunoassays, microscopy, and other detection methods.

  • Peptide Modification: DCMT can be used to cyclize peptides or to conjugate them to carrier proteins to enhance immunogenicity.

  • Surface Immobilization: Proteins can be covalently attached to solid supports functionalized with amine groups for applications in diagnostics and biocatalysis.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the bioconjugation of a model protein (e.g., Bovine Serum Albumin, BSA) with a payload molecule using DCMT as a linker. These values should be considered as a starting point for optimization.

ParameterValueNotes
Reactants
Protein Concentration1-10 mg/mLHigher concentrations can lead to aggregation.
DCMT:Protein Molar Ratio5:1 to 20:1Higher ratios increase the degree of labeling but also the risk of protein modification and aggregation.
BaseDiisopropylethylamine (DIPEA)Should be non-nucleophilic to avoid reacting with DCMT.
Reaction Conditions
SolventPBS (pH 7.4-8.0) with 5-10% co-solvent (e.g., DMSO, DMF)Co-solvent is necessary to dissolve DCMT.
Temperature (Step 1)0-4 °CFor mono-substitution.
Reaction Time (Step 1)2-4 hours
Temperature (Step 2)Room TemperatureFor di-substitution (crosslinking).
Reaction Time (Step 2)4-16 hours
Purification
MethodSize Exclusion Chromatography (SEC) or DialysisTo remove unreacted DCMT and byproducts.
Characterization
Drug-to-Antibody Ratio (DAR)2-4Determined by UV-Vis spectroscopy or Mass Spectrometry.
Yield50-80%Dependent on protein and reaction conditions.
StabilityStable under physiological conditionsAmide bond is highly stable.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with DCMT

This protocol describes the conjugation of a small molecule payload containing a primary amine to a protein with accessible lysine residues.

Materials:

  • Protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound (DCMT)

  • Amine-containing payload molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • If the protein solution contains amine-containing buffers (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 5 mg/mL in the Reaction Buffer.

  • DCMT Activation of Payload:

    • Dissolve the amine-containing payload and a 1.1 molar equivalent of DIPEA in anhydrous DMF.

    • In a separate vial, dissolve DCMT in anhydrous DMF to a concentration of 10 mg/mL.

    • Slowly add the DCMT solution to the payload solution at a 1:1 molar ratio.

    • Stir the reaction at 0-4 °C for 2 hours to form the mono-substituted payload-DCMT intermediate.

  • Conjugation Reaction:

    • Add the activated payload-DCMT solution to the protein solution at a molar ratio of 10:1 (payload-DCMT:protein).

    • Gently mix the reaction and incubate at room temperature for 4-16 hours with continuous gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris to quench any unreacted DCMT.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Purify the protein conjugate from unreacted payload-DCMT and byproducts using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25) with PBS buffer (pH 7.4).

    • Collect the fractions containing the protein conjugate, which will typically elute in the void volume.

  • Characterization:

    • Determine the protein concentration of the conjugate using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the degree of labeling (e.g., Drug-to-Antibody Ratio, DAR) by UV-Vis spectroscopy or mass spectrometry.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Buffer Exchange Protein (Amine-free buffer) r2 Add Activated Payload to Protein (RT, 4-16h) p1->r2 p2 Dissolve DCMT & Payload in DMF/DMSO r1 Activate Payload with DCMT (0-4°C, 2h) p2->r1 r1->r2 r3 Quench Reaction (Tris Buffer) r2->r3 u1 Purify Conjugate (SEC/Dialysis) r3->u1 u2 Characterize Conjugate (UV-Vis, MS) u1->u2

Caption: Experimental workflow for protein conjugation with DCMT.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This protocol is suitable for conjugates where the drug has a distinct UV-Vis absorbance peak that does not overlap significantly with the protein's absorbance at 280 nm.

Procedure:

  • Measure the absorbance of the purified antibody-drug conjugate at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (Amax_drug).

  • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the following equations, correcting for the drug's absorbance at 280 nm:

    • Correction Factor (CF): CF = (A280_drug / Amax_drug)

    • Antibody Concentration (M): [Antibody] = (A280_conjugate - (Amax_drug_conjugate × CF)) / ε280_antibody

    • Drug Concentration (M): [Drug] = Amax_drug_conjugate / εmax_drug

  • Calculate the DAR:

    • DAR = [Drug] / [Antibody]

Where:

  • ε280_antibody is the molar extinction coefficient of the antibody at 280 nm.

  • εmax_drug is the molar extinction coefficient of the drug at its λmax.

  • A280_drug is the absorbance of the free drug at 280 nm.

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Efficiency - Inactive DCMT or payload.- Low protein reactivity.- Suboptimal pH.- Use fresh reagents.- Increase the molar excess of DCMT-payload.- Ensure the reaction pH is between 7.5 and 8.5.
Protein Aggregation - High degree of labeling.- High protein concentration.- Inappropriate solvent concentration.- Reduce the DCMT:protein molar ratio.- Work with lower protein concentrations.- Minimize the amount of organic co-solvent.
Precipitation during reaction - Poor solubility of DCMT or payload in the reaction buffer.- Increase the percentage of organic co-solvent (e.g., DMSO) up to 10-15%, ensuring the protein remains stable.

Conclusion

This compound provides a reliable and controllable method for the bioconjugation of proteins and other biomolecules. The temperature-dependent reactivity of its chlorine atoms allows for a stepwise conjugation strategy, which is advantageous for creating well-defined bioconjugates. By carefully optimizing reaction conditions, researchers can achieve efficient conjugation with good yields and desired degrees of labeling. The protocols provided here serve as a starting point for the development of novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

Application Notes and Protocols for Bioconjugation using 2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT) is a heterobifunctional crosslinker that offers a versatile platform for the bioconjugation of therapeutic payloads, such as small molecule drugs, to biomolecules, most notably antibodies. Its utility is prominent in the construction of Antibody-Drug Conjugates (ADCs), where it serves as a stable linkage between the antibody and the cytotoxic agent. The dichlorotriazine core allows for a sequential and site-specific conjugation, reacting with nucleophilic groups on both the payload and the biomolecule.

The key feature of the triazine linker is the differential reactivity of its chlorine atoms. The first chlorine can be substituted at a lower temperature, allowing for the attachment of a drug molecule. The second, less reactive chlorine, can then be conjugated to the antibody under slightly more forcing conditions. This step-wise approach provides control over the conjugation process. The primary target for conjugation on antibodies is the amine group of lysine residues. The resulting conjugate is stable under physiological conditions, ensuring the integrity of the ADC in circulation until it reaches the target cell.

Principle of DCMT-Mediated Bioconjugation

The bioconjugation strategy using DCMT relies on the sequential nucleophilic aromatic substitution (SNA) of the two chlorine atoms on the triazine ring.

  • Activation of the Payload: The first, more reactive chlorine atom of DCMT is reacted with a nucleophilic group (e.g., an amine or thiol) on the cytotoxic payload. This reaction is typically carried out at a lower temperature (0-4°C) to ensure monosubstitution.

  • Conjugation to the Antibody: The resulting drug-linker intermediate, now possessing a single reactive chlorine, is then conjugated to the antibody. This second substitution reaction targets nucleophilic residues on the antibody surface, primarily the ε-amino group of lysine residues. This step is generally performed at a slightly elevated temperature (room temperature to 37°C) and a controlled pH to facilitate the reaction.

Data Presentation

Table 1: Reactivity of Dichlorotriazine with Amino Acid Residues

Amino Acid ResidueReactive GroupTypical Reaction pHRelative Reactivity
Lysineε-amino group8.0 - 9.5High
CysteineThiol group7.0 - 8.5Moderate
TyrosinePhenolic hydroxyl group> 9.0Low
N-terminusα-amino group8.0 - 9.5High

Table 2: Representative Stability of Triazine-based Bioconjugates

ConditionpHTemperature (°C)Stability Outcome
Acidic Buffer3.037Commendable stability for up to 72 hours.[1]
Neutral Buffer (PBS)7.437High stability, suitable for in vivo circulation.[1]
Weakly Alkaline Buffer9.037Gradual decrease in stability over 72 hours.[1]

Experimental Protocols

Protocol 1: Synthesis of the Drug-DCMT Payload

This protocol describes the initial step of activating a hypothetical amine-containing cytotoxic drug with DCMT.

Materials:

  • This compound (DCMT)

  • Amine-containing cytotoxic drug

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

  • Add DIPEA (1.1 equivalents) to the solution and stir.

  • In a separate flask, dissolve DCMT (1.2 equivalents) in anhydrous DMF.

  • Cool the drug solution to 0°C in an ice bath.

  • Slowly add the DCMT solution to the drug solution dropwise over 30 minutes while stirring.

  • Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete (disappearance of the starting drug), quench the reaction by adding a small amount of water.

  • Remove the DMF under reduced pressure.

  • Purify the resulting drug-DCMT payload by silica gel column chromatography using an appropriate solvent system.

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Conjugation of Drug-DCMT Payload to an Antibody

This protocol outlines the conjugation of the activated drug-DCMT payload to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • Drug-DCMT payload (from Protocol 1)

  • Conjugation buffer (e.g., 50 mM borate buffer, pH 8.5)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

  • Mass spectrometer (for detailed characterization)

Procedure:

  • Antibody Preparation: Exchange the buffer of the mAb solution to the conjugation buffer using a desalting column or dialysis. Adjust the final concentration to 5-10 mg/mL.

  • Payload Preparation: Dissolve the drug-DCMT payload in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Warm the antibody solution to room temperature.

    • Add the desired molar excess of the drug-DCMT payload stock solution to the antibody solution while gently vortexing. A typical starting point is a 5-10 fold molar excess of the payload over the antibody.

    • Incubate the reaction mixture at room temperature for 4-6 hours or at 4°C overnight with gentle agitation.

  • Purification of the ADC:

    • Remove the unreacted payload and DMSO by size-exclusion chromatography (SEC) using a pre-equilibrated column with PBS.

    • Collect the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR) Determination:

      • UV-Vis Spectrophotometry: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[2]

      • Hydrophobic Interaction Chromatography (HIC): Analyze the ADC by HIC to separate species with different numbers of conjugated drugs. The peak areas can be used to calculate the average DAR.[2]

      • Mass Spectrometry: For a more precise determination, analyze the intact or reduced ADC by mass spectrometry to identify the different drug-loaded species and calculate the average DAR.

    • Analysis of Aggregates: Assess the level of aggregation in the purified ADC using size-exclusion chromatography (SEC).

    • Confirmation of Conjugation Sites: Use peptide mapping (LC-MS/MS) to identify the specific lysine residues on the antibody that have been conjugated.

Visualizations

experimental_workflow cluster_payload_activation Payload Activation cluster_conjugation Bioconjugation cluster_purification_characterization Purification & Characterization drug Amine-containing Cytotoxic Drug activated_payload Drug-DCMT Payload drug->activated_payload DIPEA, DMF, 0°C dcmt DCMT dcmt->activated_payload adc_unpurified Unpurified ADC activated_payload->adc_unpurified Borate Buffer, pH 8.5, RT antibody Monoclonal Antibody antibody->adc_unpurified purified_adc Purified ADC adc_unpurified->purified_adc SEC dar_analysis DAR Analysis (UV-Vis, HIC, MS) purified_adc->dar_analysis aggregate_analysis Aggregate Analysis (SEC) purified_adc->aggregate_analysis final_product Final ADC Product dar_analysis->final_product aggregate_analysis->final_product

Caption: Experimental workflow for ADC synthesis using a DCMT linker.

adc_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) receptor Tumor-Specific Antigen adc->receptor Binding endosome Early Endosome receptor->endosome Internalization (Endocytosis) lysosome Lysosome endosome->lysosome Trafficking payload_release Payload Release lysosome->payload_release Antibody Degradation dna_damage DNA Damage & Apoptosis payload_release->dna_damage Cytotoxic Action

Caption: Intracellular trafficking and mechanism of action of an ADC.

References

Troubleshooting & Optimization

common side reactions with 2,4-Dichloro-6-morpholino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-morpholino-1,3,5-triazine. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing multiple products on TLC/LC-MS. What are the likely side products?

A1: The most common side reactions with this compound involve either the substitution of the second chlorine atom or hydrolysis.

  • Di-substituted Product: If your nucleophile is potent or the reaction temperature is not adequately controlled, you may see the formation of a di-substituted triazine where both chlorine atoms have been replaced by your nucleophile.

  • Hydrolysis Product: The presence of water in your reaction can lead to the hydrolysis of one or both chloro groups, resulting in the formation of 2-Chloro-4-hydroxy-6-morpholino-1,3,5-triazine or 2,4-Dihydroxy-6-morpholino-1,3,5-triazine. This is especially prevalent under acidic or alkaline conditions.[1]

Q2: How can I minimize the formation of the di-substituted side product?

A2: Controlling the reaction temperature is crucial to prevent di-substitution. The first nucleophilic substitution on the triazine ring is typically performed at a low temperature (0-5 °C). Adding the nucleophile slowly and ensuring efficient stirring can also help to maintain a low localized concentration of the nucleophile, favoring mono-substitution.

Q3: I suspect my product has hydrolyzed. How can I avoid this?

A3: To prevent hydrolysis, ensure that all your solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture. If your reaction requires aqueous conditions, be aware that hydrolysis will be a competing reaction. The rate of hydrolysis is pH-dependent, so buffering the reaction mixture may be necessary to control this side reaction.

Q4: My reaction is not going to completion, even after extended reaction times. What could be the issue?

A4: Several factors could contribute to an incomplete reaction:

  • Insufficient activation: The nucleophilic substitution on the dichlorotriazine ring is facilitated by a base to neutralize the HCl generated. Ensure you are using a suitable, non-nucleophilic base in stoichiometric amounts.

  • Poor solubility: this compound and your nucleophile may not be fully soluble in the chosen solvent, limiting the reaction rate. Consider using a co-solvent to improve solubility.

  • Steric hindrance: If your nucleophile is sterically bulky, the reaction may be slow. In such cases, a higher reaction temperature may be required for the second substitution, but this must be balanced against the risk of side reactions.

Q5: What is the best way to purify my mono-substituted product from the starting material and di-substituted side product?

A5: Column chromatography on silica gel is a common and effective method for purifying mono-substituted triazine derivatives. The polarity difference between the starting material (less polar), the mono-substituted product (intermediate polarity), and the di-substituted and hydrolysis products (more polar) usually allows for good separation. High-performance liquid chromatography (HPLC) can also be used for both analysis and purification. A reverse-phase HPLC method using an acetonitrile/water mobile phase with a formic or phosphoric acid modifier can be effective for separating the parent compound and its impurities.

Data Presentation

Table 1: Illustrative Effect of Temperature on Mono- vs. Di-substitution

Temperature (°C)Mono-substituted Product (%)Di-substituted Product (%)
0955
25 (Room Temp)7030
504060

Note: This data is representative and the actual ratios will depend on the specific nucleophile, solvent, and reaction time.

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution of this compound

This protocol describes a general method for the selective mono-substitution of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or thiol)

  • Anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile)

  • Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, dissolve the nucleophile (1 equivalent) and the non-nucleophilic base (1.1 equivalents) in the same anhydrous solvent.

  • Add the solution of the nucleophile and base dropwise to the stirred solution of the dichlorotriazine over 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Monitoring Reaction Progress and Detecting Side Products by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient:

  • A linear gradient from 10% B to 90% B over 20 minutes.

Procedure:

  • Prepare a standard solution of this compound in the mobile phase.

  • At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture and quench it with a suitable solvent (e.g., acetonitrile).

  • Dilute the quenched sample and inject it into the HPLC system.

  • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.

  • Side products such as the di-substituted product will typically have a different retention time. The hydrolysis product, being more polar, will likely have a shorter retention time.

Visualizations

Side_Reactions reagent 2,4-Dichloro-6-morpholino- 1,3,5-triazine product Desired Mono-substituted Product reagent->product Controlled Temp. (0-5 °C) di_substituted Di-substituted Side Product reagent->di_substituted Excess Nucleophile or High Temperature hydrolysis Hydrolysis Side Product reagent->hydrolysis Presence of Water nucleophile Nucleophile (e.g., R-NH2) nucleophile->product nucleophile->di_substituted water Water (H2O) water->hydrolysis product->di_substituted Further reaction product->hydrolysis Presence of Water

Caption: Common side reaction pathways for this compound.

Troubleshooting_Workflow start Reaction Issue Encountered q1 Multiple Products on TLC/LC-MS? start->q1 q2 Low Yield or Incomplete Reaction? start->q2 q3 Suspected Hydrolysis? start->q3 a1_1 Check for di-substitution and hydrolysis products q1->a1_1 Yes a2_1 Verify base stoichiometry and reagent purity q2->a2_1 Yes a2_2 Improve solubility with a co-solvent a2_1->a2_2 a2_3 Consider steric hindrance and adjust conditions a2_2->a2_3 a3_1 Use anhydrous solvents and inert atmosphere q3->a3_1 Yes a3_2 Buffer the reaction if aqueous conditions are necessary a3_1->a3_2

Caption: Troubleshooting workflow for common experimental issues.

References

Technical Support Center: 2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT) in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during peptide coupling reactions using 2,4-dichloro-6-morpholino-1,3,5-triazine (DCMT).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure enantiomer of a chiral amino acid is converted into a mixture of both its L- and D-enantiomers during the chemical synthesis of a peptide. This loss of stereochemical integrity at the α-carbon can lead to the incorporation of the incorrect amino acid stereoisomer into the peptide sequence, potentially altering its three-dimensional structure, biological activity, and therapeutic efficacy.

Q2: What are the primary mechanisms leading to racemization during peptide coupling with reagents like DCMT?

A2: Two primary mechanisms are responsible for racemization during peptide coupling:

  • Oxazolone (Azlactone) Formation: This is the predominant pathway. The DCMT-activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is highly acidic and can be readily abstracted by a base. The resulting achiral enolate can then be attacked by the amine component from either face, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1]

  • Direct Enolization: This mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation can occur from either side, resulting in racemization. This pathway is more prevalent under strongly basic conditions.[1]

Q3: Which amino acids are particularly susceptible to racemization when using DCMT?

A3: While all chiral amino acids (except glycine) can undergo racemization, some are more susceptible than others. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization during peptide coupling.[2] The side chains of these amino acids can influence the acidity of the α-proton and the stability of the oxazolone intermediate.

Q4: How does the choice of base influence racemization with DCMT?

A4: The base plays a critical role in racemization. Stronger and less sterically hindered bases can more readily abstract the α-proton, promoting both oxazolone formation and direct enolization.[1][3] For sensitive couplings, weaker tertiary amines like N-methylmorpholine (NMM) are generally preferred over stronger bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to minimize racemization.[3]

Q5: Can additives be used with DCMT to suppress racemization?

A5: Yes, the addition of hydroxylamine-based additives is a common strategy to suppress racemization. While not extensively documented specifically for DCMT, reagents like 1-hydroxybenzotriazole (HOBt) or its analogs are known to react with the activated amino acid to form an active ester. This intermediate is less prone to racemization than the initially formed activated species and can reduce the lifetime of the highly reactive, racemization-prone intermediates.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of diastereomeric impurities detected by HPLC or LC-MS. Racemization of the activated amino acid.- Optimize the base: Switch to a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. - Lower the reaction temperature: Perform the coupling at 0 °C or room temperature instead of elevated temperatures. - Choose an appropriate solvent: Use less polar aprotic solvents like THF or Dichloromethane (DCM) instead of highly polar solvents like DMF or DMSO. - Minimize pre-activation time: Add the amine component to the reaction as soon as possible after the activation of the carboxylic acid with DCMT. - Consider additives: Introduce an additive such as HOBt to the reaction mixture.
Low coupling efficiency for sterically hindered amino acids, leading to repeated couplings and increased racemization risk. Slower reaction kinetics increase the time the activated amino acid is susceptible to racemization.- Slightly increase the temperature: While generally promoting racemization, a modest increase in temperature may be necessary for difficult couplings. A careful balance must be struck. - Increase reagent equivalents: Use a slight excess of the amino acid and DCMT. - Optimize solvent: A solvent that enhances the solubility of all reactants may improve coupling efficiency.
Racemization observed specifically with C-terminal Cysteine or Histidine residues. These amino acids are inherently more prone to racemization.- Use specialized protocols: For Cysteine, consider the addition of CuCl₂ to suppress racemization in segment couplings.[2] For Histidine, protecting the imidazole side chain can reduce its catalytic effect on racemization. - Employ a weaker base: The use of 2,4,6-collidine is often recommended for these sensitive residues.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with DCMT to Minimize Racemization

This protocol provides a general framework for peptide coupling using DCMT with an emphasis on minimizing racemization.

Materials:

  • N-protected amino acid

  • Amino acid or peptide with a free amino group (as a salt or free base)

  • This compound (DCMT)

  • N-methylmorpholine (NMM)

  • Anhydrous, less polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • Dissolve the N-protected amino acid (1.0 equivalent) in the anhydrous solvent.

  • If the amine component is a salt, add NMM (1.0 equivalent) to neutralize it.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCMT (1.05 equivalents) to the solution of the N-protected amino acid.

  • Stir the mixture for a short pre-activation time (e.g., 5-10 minutes) at 0 °C.

  • Add the solution of the amine component (1.0 equivalent) and NMM (1.0 equivalent as the coupling base) to the pre-activated amino acid solution.

  • Allow the reaction to proceed at 0 °C for 1-2 hours, then let it warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, proceed with the standard workup and purification procedures.

Protocol 2: Quantification of Racemization by HPLC

This protocol describes a general method to determine the extent of racemization in a model peptide coupling reaction.

1. Synthesis of a Model Dipeptide:

  • Couple a protected amino acid known to be susceptible to racemization (e.g., Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH) with an amino acid ester (e.g., H-Ala-OMe) using the DCMT coupling protocol you wish to evaluate.

  • Synthesize the corresponding D-diastereomer as a reference standard by coupling the D-enantiomer of the protected amino acid (e.g., Fmoc-D-His(Trt)-OH) under conditions known to minimize racemization.

2. HPLC Analysis:

  • Dissolve the crude dipeptide product in a suitable solvent (e.g., acetonitrile/water).

  • Analyze the sample using reverse-phase HPLC with a chiral column or a standard C18 column capable of separating the diastereomers.

  • The two diastereomers (L-D and L-L) should appear as distinct peaks.

  • Identify the peaks by comparing the retention times with the synthesized L-D standard.

3. Quantification:

  • Integrate the peak areas of both the desired (L-L) and the racemized (L-D) diastereomers.

  • Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-D) / (Area(L-L) + Area(L-D))] * 100

Data Presentation

The following table summarizes the effect of solvent polarity on racemization for a triazine derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which is structurally related to activated DCMT. The trend is expected to be similar for DCMT, with less polar solvents favoring lower racemization.[4]

SolventDielectric Constant (ε)Racemization (%)
Ethyl Acetate (AcOEt)6.00
Tetrahydrofuran (THF)7.60
N,N-Dimethylformamide (DMF)36.70
Acetonitrile (CH₃CN)37.50
Dimethyl sulfoxide (DMSO)46.72.3
Ethanol (EtOH)24.6Slight
Methanol (MeOH)32.7Slight

Data adapted from a study on the related triazine derivative DMT-MM. "Slight" indicates a small but detectable amount of racemization was observed.[4]

Visualizations

Peptide Coupling Workflow with DCMT

PeptideCouplingWorkflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_racemization Racemization Pathway AA_COOH N-Protected Amino Acid (R-COOH) Activated_Ester Activated Intermediate (Racemization Prone) AA_COOH->Activated_Ester DCMT, Base DCMT DCMT DCMT->Activated_Ester Base1 Base (NMM) Base1->Activated_Ester Peptide Protected Dipeptide Activated_Ester->Peptide H₂N-R', Base Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Base Amine Amino Component (H₂N-R') Amine->Peptide Base2 Base (NMM) Base2->Peptide End End Peptide->End Racemized_Peptide D-Diastereomer Oxazolone->Racemized_Peptide H₂N-R' Start Start Start->AA_COOH

Caption: Workflow of peptide coupling using DCMT, highlighting the key steps and the competing racemization pathway.

Factors Influencing Racemization

RacemizationFactors cluster_conditions Reaction Conditions cluster_reagents Reagents Racemization Racemization Temperature Temperature Temperature->Racemization Increases Solvent Solvent Polarity Solvent->Racemization Higher Polarity Increases Base Base Strength Base->Racemization Stronger Base Increases Time Reaction Time Time->Racemization Longer Time Increases Amino_Acid Amino Acid Side Chain (e.g., His, Cys) Amino_Acid->Racemization Influences Susceptibility Additives Additives (e.g., HOBt) Additives->Racemization Decreases

Caption: Key factors that influence the extent of racemization during peptide coupling reactions.

References

Technical Support Center: Enhancing Yields in 2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT) Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT) mediated reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCMT) and what are its primary applications?

A1: this compound, also known as DCMT, is a monochloro-s-triazine derivative. It serves as a highly efficient coupling reagent, primarily for the formation of amide and ester bonds in organic synthesis. Its utility is particularly noted in peptide synthesis and in the construction of complex molecular architectures where mild reaction conditions are paramount.

Q2: How does DCMT activate a carboxylic acid for coupling?

A2: DCMT reacts with a carboxylic acid in the presence of a tertiary amine base, such as N-methylmorpholine (NMM). This reaction forms a highly reactive acyl-triazine intermediate (an "active ester"). This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol to form the corresponding amide or ester, respectively, with the triazine moiety acting as a good leaving group.

Q3: What are the key advantages of using DCMT over other coupling reagents?

A3: DCMT offers several advantages, including:

  • High Reactivity: It readily activates carboxylic acids under mild conditions.

  • Good Yields: Generally provides good to excellent yields.

  • Low Racemization: When used in peptide synthesis, it has been shown to minimize racemization.

  • Ease of Handling: It is a stable, crystalline solid.

Q4: What is the recommended storage condition for DCMT?

A4: DCMT is sensitive to moisture. It should be stored in a cool, dark, and dry place, preferably in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during DCMT-mediated coupling reactions and provides systematic solutions to improve reaction yields and product purity.

Issue 1: Low or No Product Yield

Low or no formation of the desired amide or ester is a frequent challenge. The underlying causes often relate to reagent quality, reaction conditions, or substrate reactivity.

Possible Causes & Solutions:

  • Reagent Quality and Handling:

    • DCMT Hydrolysis: DCMT is moisture-sensitive. Hydrolysis of the chloro groups deactivates the reagent.

      • Solution: Ensure DCMT is stored properly in a desiccator. Before use, allow the reagent container to warm to room temperature before opening to prevent moisture condensation. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).

    • Purity of Reactants: Impurities in the carboxylic acid, amine, or alcohol can interfere with the reaction.

      • Solution: Use highly pure starting materials. If necessary, purify the reactants before the coupling reaction.

  • Suboptimal Reaction Conditions:

    • Inadequate Temperature: The sequential substitution on the triazine ring is highly temperature-dependent. The activation of the carboxylic acid and the subsequent nucleophilic attack have optimal temperature ranges.

      • Solution: For the initial activation step with the carboxylic acid, reactions are often performed at 0 °C to room temperature. If the subsequent reaction with the amine or alcohol is slow, consider gradually increasing the temperature. For less reactive nucleophiles, gentle heating may be necessary.[1]

    • Incorrect Solvent: The choice of solvent affects the solubility of reactants and the stability of intermediates.

      • Solution: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally recommended.[2] DCM is often suitable for reactions at 0 °C and room temperature, while THF or 1,4-dioxane can be used if higher temperatures are required.[3][4]

    • Ineffective Base: A non-nucleophilic organic base is crucial to neutralize the HCl generated during the reaction.

      • Solution: Use a tertiary amine base like N-methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIEA).[5] Ensure at least one equivalent of the base is used for each active chlorine atom. The choice of base can influence reaction kinetics, so screening different bases may be beneficial.

  • Substrate Reactivity:

    • Steric Hindrance: Bulky groups on the carboxylic acid or the nucleophile (amine/alcohol) can impede the reaction.

      • Solution: For sterically hindered substrates, longer reaction times or higher temperatures may be required.[6] The use of microwave irradiation has been shown to improve yields and reduce reaction times in triazine chemistry, particularly for hindered compounds.

Issue 2: Formation of Multiple Products and Side Reactions

The appearance of multiple spots on a TLC or peaks in an LC-MS analysis indicates the presence of side products.

Common Side Reactions & Prevention:

  • Over-substitution: If the starting triazine has more than one reactive chlorine, the nucleophile can substitute multiple times, leading to a mixture of products. Since DCMT has two chlorine atoms, this is a possibility if the initial morpholine substitution is incomplete.

    • Prevention: Ensure the starting DCMT is pure. When performing subsequent substitutions on a dichlorotriazine derivative, carefully control the stoichiometry of the nucleophile (usually 1.0-1.2 equivalents) and maintain a low reaction temperature to favor mono-substitution.[5]

  • Hydrolysis of Activated Ester: The acyl-triazine intermediate is susceptible to hydrolysis by trace amounts of water in the reaction mixture, which will regenerate the carboxylic acid.

    • Prevention: Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).

  • Side Reactions with the Base: The choice of base is important to avoid unwanted reactions.

    • Prevention: Use non-nucleophilic tertiary amines like NMM or DIEA.

Issue 3: Difficulty in Product Purification

The purification of the final product can be challenging due to the presence of triazine byproducts.

Purification Strategies:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up can help remove water-soluble byproducts and excess base. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove unreacted carboxylic acid.

  • Crystallization: If the product is a solid, crystallization or recrystallization can be an effective purification method.[7]

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purifying reaction products. A suitable solvent system can be determined by thin-layer chromatography (TLC).[8]

  • Trituration: This technique involves washing the crude solid product with a solvent in which the desired product is insoluble, but the impurities are soluble.[1]

Data Presentation

The following tables summarize key reaction parameters and their impact on yield in triazine-mediated coupling reactions, providing a basis for optimization.

Table 1: Effect of Base and Solvent on Amide Synthesis Yield

Carboxylic AcidAmineCoupling ReagentBase (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
Benzoic AcidBenzylamineTCTDIEA (1.0)DCM00.5>95[5]
Acetic AcidAnilineCDMTNMM (1.1)THFRT2-1285-95[9]
Boc-Phe-OHGly-OMeDCMTDIEA (2.0)DMF0 to RT12~80-90Inferred
Phenylacetic AcidMorpholineTCTK₂CO₃ (2.0)MeCNRT292Inferred

TCT: 2,4,6-Trichloro-1,3,5-triazine; CDMT: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Data for DCMT with various substrates can be expected to be in a similar range under optimized conditions.

Table 2: Temperature Dependence of Sequential Substitution on Cyanuric Chloride

Substitution StepNucleophileTemperature (°C)Typical Reaction Time
First ChlorineMorpholine0 - 51 - 3 hours
Second ChlorineAmino AcidRoom Temperature12 - 24 hours
Third ChlorineAmine/Alcohol60 - 100+ (or reflux)4 - 24 hours

This table illustrates the general principle of temperature control for selective substitution on a triazine ring, which is foundational to the synthesis of DCMT and its subsequent reactions.[6][10]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using DCMT

This protocol outlines a typical procedure for coupling a carboxylic acid with an amine using DCMT.

  • Activation of Carboxylic Acid:

    • To a stirred solution of the carboxylic acid (1.0 eq.) and N-methylmorpholine (NMM) (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add this compound (DCMT) (1.05 eq.) portion-wise.

    • Stir the reaction mixture at 0 °C for 1-2 hours. The formation of the activated ester can be monitored by TLC.

  • Amide Bond Formation:

    • To the solution containing the activated ester, add the amine (1.0-1.2 eq.).

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Synthesis of N-(4,6-dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives

This protocol is adapted from a literature procedure for the synthesis of more complex triazine derivatives, demonstrating the sequential substitution chemistry.[3][4]

  • Reaction of DCMT with an Amino Acid:

    • A mixture of this compound (1.0 eq.) and triethylamine (1.5 eq.) in 1,4-dioxane is stirred at room temperature until a white suspension forms.

    • A solution of the α-amino acid (1.2 eq.) and triethylamine (1.5 eq.) in water is added to the suspension.

    • The mixture is stirred overnight at room temperature.

  • Substitution of the Final Chlorine:

    • Morpholine (1.5 eq.) and triethylamine (2.0 eq.) are added to the reaction mixture.

    • The mixture is stirred at 75-80 °C for 5 hours.

  • Work-up:

    • The reaction mixture is neutralized with 5% citric acid or 1N HCl.

    • The product can then be isolated by extraction or filtration.

Visualizations

General Workflow for DCMT-Mediated Amide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Carboxylic Acid (1 eq) Amine (1-1.2 eq) DCMT (1.05 eq) Base (NMM/DIEA, 1.1-2 eq) Anhydrous Solvent (DCM/THF) activation 1. Activation: - Combine Carboxylic Acid and Base in Solvent at 0°C - Add DCMT - Stir for 1-2h at 0°C reagents->activation coupling 2. Coupling: - Add Amine - Warm to Room Temperature - Stir for 2-12h activation->coupling monitoring Monitor reaction progress (TLC / LC-MS) coupling->monitoring monitoring->coupling Incomplete? quench Quench Reaction monitoring->quench Complete extract Aqueous Work-up: - Wash with dilute Acid - Wash with dilute Base - Wash with Brine quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Chromatography / Recrystallization) concentrate->purify product Pure Amide Product purify->product

Caption: Workflow for a typical DCMT-mediated amide synthesis.

Troubleshooting Logic for Low Yield

G start Low or No Yield check_reagents Verify Reagent Purity & Dryness? start->check_reagents reagent_issue Solution: - Use high-purity, anhydrous reagents - Store DCMT properly check_reagents->reagent_issue No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes reagent_issue->check_conditions conditions_issue Solution: - Check Temperature (0°C -> RT) - Use Anhydrous Solvent (DCM, THF) - Use appropriate Base (NMM, DIEA) check_conditions->conditions_issue No check_sterics Are Substrates Sterically Hindered? check_conditions->check_sterics Yes conditions_issue->check_sterics sterics_issue Solution: - Increase reaction time - Increase temperature - Consider microwave irradiation check_sterics->sterics_issue Yes end Improved Yield check_sterics->end No sterics_issue->end

Caption: Troubleshooting flowchart for low yield in DCMT reactions.

References

Technical Support Center: Managing 2,4-Dichloro-6-morpholino-1,3,5-triazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-morpholino-1,3,5-triazine. The focus is on managing and mitigating the unwanted hydrolysis of this compound during chemical reactions.

Troubleshooting Guide: Unwanted Hydrolysis

Unwanted hydrolysis of this compound to its corresponding hydroxy- or dihydroxy-triazine derivatives is a common side reaction that can lead to reduced yield and purification challenges. This guide provides a systematic approach to diagnose and resolve these issues.

Problem: Low yield of the desired product and presence of polar, water-soluble impurities.

This is a classic symptom of significant hydrolysis of the starting material or the product.

Troubleshooting_Hydrolysis start Low Yield & Polar Impurities (Suspected Hydrolysis) check_water 1. Assess Water Content in Reaction start->check_water check_reagents Drying of Solvents & Reagents Adequate? check_water->check_reagents Trace Water Present implement_drying Implement Rigorous Drying Protocols check_reagents->implement_drying No check_base 2. Evaluate Base Choice & Addition check_reagents->check_base Yes implement_drying->check_base is_nucleophilic Is the Base Nucleophilic (e.g., NaOH, KOH)? check_base->is_nucleophilic use_non_nucleophilic Switch to a Non-Nucleophilic Base (e.g., DIEA, DBU) is_nucleophilic->use_non_nucleophilic Yes slow_addition Consider Slow Addition of Base at Low Temp. is_nucleophilic->slow_addition No check_temp_ph 3. Review Reaction Temperature & pH use_non_nucleophilic->check_temp_ph slow_addition->check_temp_ph is_high_temp Is the Temperature Elevated (> RT)? check_temp_ph->is_high_temp lower_temp Run Reaction at Lower Temperature (e.g., 0°C) is_high_temp->lower_temp Yes monitor_ph Monitor and Control pH Throughout the Reaction is_high_temp->monitor_ph No lower_temp->monitor_ph final_check Problem Resolved? monitor_ph->final_check Hydrolysis_Pathway reactant This compound intermediate 2-Chloro-4-hydroxy-6-morpholino-1,3,5-triazine reactant->intermediate + H₂O - HCl product 2,4-Dihydroxy-6-morpholino-1,3,5-triazine intermediate->product + H₂O - HCl Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_glass Dry Glassware setup Assemble under Inert Gas prep_glass->setup prep_solvents Use Anhydrous Solvents prep_solvents->setup prep_reagents Dry Reagents prep_reagents->setup cool Cool Reaction Mixture setup->cool add_nucleophile Slowly Add Nucleophile + Non-nucleophilic Base cool->add_nucleophile monitor Monitor by TLC/HPLC add_nucleophile->monitor quench Quench Reaction monitor->quench extract Extract & Dry quench->extract analyze Analyze Product extract->analyze

Technical Support Center: 2,4-Dichloro-6-morpholino-1,3,5-triazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2,4-dichloro-6-morpholino-1,3,5-triazine for chemical coupling reactions. Here you will find troubleshooting guides for common experimental issues and a list of frequently asked questions to ensure the success of your synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the coupling of this compound with nucleophiles.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Insufficient Reagent Purity Verify the purity of this compound and the nucleophile using appropriate analytical techniques (e.g., NMR, LC-MS).Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.
Inadequate Solvent & Reagent Anhydrousness Ensure all solvents and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).This compound is sensitive to moisture, which can lead to hydrolysis of the chloro groups, forming undesired hydroxy-triazine byproducts.[1]
Incorrect Reaction Temperature Optimize the reaction temperature. For the first substitution, a lower temperature (e.g., 0 °C) is often optimal. For the second substitution, a higher temperature (room temperature to 75-80 °C) may be required.[2][3]The reactivity of the chlorine atoms on the triazine ring is temperature-dependent. Stepwise substitution can be controlled by adjusting the temperature.[4][5][6][7]
Suboptimal Base Selection Screen different bases (e.g., triethylamine, DIEA, NaHCO₃, K₂CO₃). The choice of base can be critical for activating the nucleophile and neutralizing the HCl generated during the reaction.[1][2][8][9]The basicity and steric hindrance of the base can influence the reaction rate and selectivity.
Poor Nucleophile Reactivity For less reactive nucleophiles, consider increasing the reaction temperature, using a more activating solvent, or employing a stronger base.The inherent nucleophilicity of the coupling partner will dictate the required reaction conditions.

Issue 2: Formation of Multiple Products (e.g., di-substituted byproduct in a mono-substitution reaction)

Potential Cause Troubleshooting Step Rationale
Incorrect Stoichiometry Carefully control the stoichiometry of the nucleophile. For mono-substitution, use of 1.0 equivalent of the nucleophile is recommended.An excess of the nucleophile can lead to the substitution of both chlorine atoms, resulting in the di-substituted product.[1]
Reaction Temperature is Too High Maintain a low reaction temperature (e.g., 0 °C) for mono-substitution reactions.The second substitution is generally slower and requires more forcing conditions. Lower temperatures favor mono-substitution.[5][6]
Prolonged Reaction Time Monitor the reaction progress closely by TLC or LC-MS and quench the reaction once the starting material is consumed to the desired extent.Extended reaction times, even at low temperatures, can lead to the formation of the di-substituted product.

Frequently Asked Questions (FAQs)

Q1: What are the optimal general conditions for a mono-substitution reaction with an amine?

For the mono-substitution of this compound with an amine, a common starting point is to use 1 equivalent of the amine in the presence of a base like triethylamine or DIEA in a solvent such as 1,4-dioxane or DCM at 0 °C.[2][3][8] The reaction should be monitored closely to avoid the formation of the di-substituted product.

Q2: How can I achieve di-substitution with two different nucleophiles?

A sequential, two-step approach is typically employed. The first nucleophile is introduced under milder conditions (e.g., lower temperature). After the first substitution is complete, the second nucleophile is added, and the reaction temperature is often increased to facilitate the second substitution.

Q3: What is the role of the base in this reaction?

The base serves two primary functions: to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the nucleophilic substitution and to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Q4: Which solvents are suitable for this reaction?

Aprotic solvents are generally preferred. Common choices include 1,4-dioxane, dichloromethane (DCM), tetrahydrofuran (THF), and acetone.[2][3][8][9][10] The choice of solvent can affect the solubility of the reactants and the overall reaction rate.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting material and the formation of the product.[3][8]

Experimental Protocols

General Procedure for Mono-substitution with an Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in an anhydrous solvent (e.g., DCM or 1,4-dioxane).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add the amine (1.0 eq.) followed by the dropwise addition of a base (e.g., triethylamine or DIEA, 1.1 eq.).

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, it can be quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Procedure for Second Substitution with an Amine

  • Preparation: To the reaction mixture from the mono-substitution, or to a solution of the isolated and purified mono-substituted product (1.0 eq.) in a suitable solvent, add the second amine (1.0-1.2 eq.) and a base (e.g., triethylamine or DIEA, 1.1-1.5 eq.).

  • Reaction: The reaction mixture is typically warmed to room temperature or heated (e.g., 75-80 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.[2]

  • Work-up and Purification: The work-up and purification procedures are similar to those for the mono-substitution.

Data Presentation

Table 1: Summary of Reaction Conditions for Coupling with this compound and Analogs

Nucleophile Solvent Base Temperature (°C) Reaction Time Reference
α-Amino Acid1,4-Dioxane/WaterTriethylamineRoom TemperatureOvernight[2]
AmineDCMDIEA030 min[3][8]
Amine (second substitution)THFK₂CO₃Room Temperature24 h[11]
MorpholineAcetoneTriethylamine5Not specified[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve this compound in anhydrous solvent under inert atmosphere cool Cool to 0 °C prep->cool add_reagents Add amine (1.0 eq.) and base (1.1 eq.) cool->add_reagents stir Stir at 0 °C add_reagents->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench reaction monitor->quench extract Extract product quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify

Caption: Experimental workflow for mono-substitution.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_reactivity Nucleophile Reactivity start Low or No Product Yield? purity Check reagent purity start->purity Yes anhydrous Ensure anhydrous conditions start->anhydrous Yes temp Optimize temperature start->temp Yes base Screen different bases start->base Yes reactivity Increase temperature/use stronger base for less reactive nucleophiles start->reactivity Yes

Caption: Troubleshooting logic for low product yield.

References

troubleshooting low conversion rates in 2,4-Dichloro-6-morpholino-1,3,5-triazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during reactions with 2,4-dichloro-6-morpholino-1,3,5-triazine, particularly focusing on low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my conversion rate unexpectedly low in a reaction with this compound?

A1: Low conversion rates can stem from several factors. The most critical parameter for reactions with chloro-s-triazines is temperature control. The reactivity of the two chlorine atoms is distinct and highly dependent on temperature.[1][2] Additionally, issues with reactant purity, inappropriate choice of base or solvent, and moisture in the reaction can significantly hinder performance.

Troubleshooting Steps:

  • Verify Reaction Temperature: Ensure the temperature is appropriate for the desired substitution. The second nucleophilic substitution on the this compound core typically requires room temperature, while forcing the reaction at higher temperatures may be necessary for less reactive nucleophiles but can also lead to side products.[2][3]

  • Check Reactant Purity: Use pure starting materials. The this compound should be a white crystalline solid.[4] Impurities in either the triazine or the incoming nucleophile can inhibit the reaction.

  • Evaluate Base and Solvent: The choice of base and solvent is crucial. An inadequate base may not effectively scavenge the HCl produced, slowing or stopping the reaction.[5] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like K₂CO₃ and NaHCO₃.[5][6] Solvents like THF, 1,4-dioxane, and acetone are frequently used.[4][5][7]

  • Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of the highly reactive chloro-triazine, forming hydroxy-triazine impurities and consuming the starting material. Ensure all glassware is dry and use anhydrous solvents if your nucleophile is sensitive to water.

start Low Conversion Rate cond Check Reaction Conditions start->cond reag Assess Reactant Quality start->reag side Investigate Side Reactions start->side temp Incorrect Temperature? cond->temp solv Suboptimal Solvent/Base? cond->solv purity Impure Starting Materials? reag->purity moist Moisture Present? side->moist sol1 Adjust Temperature temp->sol1 Yes sol2 Select Appropriate Solvent/Base solv->sol2 Yes sol3 Purify Reactants purity->sol3 Yes sol4 Use Anhydrous Conditions moist->sol4 Yes

Caption: Troubleshooting Workflow for Low Conversion Rates.
Q2: My reaction is yielding multiple products. What is the likely cause and how can I improve selectivity?

A2: The formation of multiple products is almost always due to a lack of temperature control. Cyanuric chloride and its derivatives undergo sequential nucleophilic substitutions at different temperatures. The first substitution occurs at low temperatures (e.g., 0 °C), the second typically at room temperature, and the third requires elevated temperatures (e.g., >60-80 °C).[1][8] If you are targeting a monosubstitution on this compound (to yield a disubstituted triazine) and run the reaction at elevated temperatures, you risk a subsequent reaction with another equivalent of the nucleophile.

To improve selectivity:

  • Strict Temperature Control: For the second substitution, maintain the reaction at room temperature or slightly below. Monitor the reaction closely using TLC or LCMS.

  • Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0 to 1.2 equivalents). Adding a large excess can drive the reaction towards disubstitution, even at lower temperatures.

cluster_0 Reaction Pathway A 2,4-Dichloro-6-morpholino- 1,3,5-triazine B Desired Product (Monosubstituted) A->B + Nu: Room Temp C Side Product (Disubstituted) A->C + Excess Nu: High Temp B->C + Nu: > 60 °C

Caption: Temperature-Dependent Sequential Substitution Pathway.
Q3: How does the choice of solvent and base affect reaction outcomes?

A3: The solvent and base system is critical for ensuring the reaction proceeds efficiently.

  • Base: The base acts as an acid scavenger for the HCl generated during the nucleophilic substitution. A weak or sterically hindered base might not be effective. Triethylamine (TEA) is commonly used.[5] For more controlled or sensitive reactions, a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is a good choice.[2] Inorganic bases like K₂CO₃ or NaHCO₃ are often used in polar solvents and can be easily filtered off during work-up.[6][7]

  • Solvent: The solvent must dissolve the reactants and should be inert to the reaction conditions. Aprotic solvents like acetone, THF, 1,4-dioxane, and DCM are common choices.[2][4][5] The polarity of the solvent can influence reaction rates; sometimes a mixture of solvents (e.g., dioxane/water) is used, especially when dealing with water-soluble nucleophiles like amino acids.[5]

cluster_conditions Reaction Conditions cluster_reagents Reagents & Materials cluster_procedure Procedure cause Low Yield temp Incorrect Temp. cause->temp time Insufficient Time cause->time base Wrong Base cause->base solvent Poor Solvent cause->solvent purity Impure Reactants cause->purity moisture Hydrolysis cause->moisture stoich Incorrect Stoichiometry cause->stoich mixing Poor Mixing cause->mixing

Caption: Cause-and-Effect Diagram for Low Yield.

Data Presentation

Table 1: Effect of Temperature on Sequential Nucleophilic Substitution of Triazines
Substitution StepReactantTypical Temperature Range (°C)OutcomeReference
First ClCyanuric Chloride + Nucleophile 10 - 5Monosubstituted Dichloro-triazine[1][2]
Second ClDichloro-triazine + Nucleophile 2Room Temperature (approx. 20-25)Disubstituted Monochloro-triazine[1][2]
Third ClMonochloro-triazine + Nucleophile 360 - 120 (often requires reflux)Trisubstituted triazine[1][3]
Table 2: Common Solvents and Bases for Reactions with this compound
SolventBaseTypical Use CaseReference
AcetoneNaHCO₃ / K₂CO₃General purpose, good solubility for many organics.[4][6]
Tetrahydrofuran (THF)Triethylamine (TEA)Good for a wide range of nucleophiles.[3][7]
1,4-DioxaneTriethylamine (TEA)Often used for higher temperature reactions or with amino acids.[5]
Dichloromethane (DCM)Diisopropylethylamine (DIPEA)Mild conditions, easy to remove post-reaction.[2][9]
1,4-Dioxane / WaterTriethylamine (TEA)Reactions involving water-soluble nucleophiles (e.g., free amino acids).[5]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on this compound

This protocol describes a general method for the second nucleophilic substitution reaction.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

  • Round bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous THF (or 1,4-dioxane), add the base (1.5 eq., e.g., TEA).[5]

  • Stir the mixture at room temperature for 10-15 minutes under an inert atmosphere (e.g., nitrogen). A white suspension of the triethylammonium salt may form.

  • Slowly add a solution of the desired nucleophile (1.1 eq.) in the same solvent to the suspension.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Reactions are often complete within 5-24 hours.[5]

  • Upon completion, the reaction mixture can be filtered to remove the base hydrochloride salt. The filtrate is then concentrated under reduced pressure.

  • The crude product is typically purified by pouring the reaction mixture into ice water to precipitate the solid, which is then collected by filtration, washed with water, and dried.[5][6] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).[10]

References

effect of base on 2,4-Dichloro-6-morpholino-1,3,5-triazine reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-morpholino-1,3,5-triazine. The following information addresses common issues related to the effect of bases on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a base in nucleophilic substitution reactions with this compound?

A base is crucial in these reactions to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct when a nucleophile displaces a chloride on the triazine ring. Neutralizing the HCl is essential to prevent the protonation of the nucleophile, which would render it unreactive, and to drive the reaction to completion.

Q2: Which bases are commonly used for reactions with this compound?

Commonly used bases include tertiary amines such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) and Triethylamine (TEA). Inorganic bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) can also be employed, particularly in the initial synthesis of the dichlorotriazine from cyanuric chloride.[1][2]

Q3: What is the key difference between DIPEA and TEA, and how does it affect the reaction?

The primary difference lies in their steric hindrance and nucleophilicity.

  • DIPEA (N,N-Diisopropylethylamine) is a sterically hindered, non-nucleophilic base.[3] Its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the triazine ring, which minimizes the formation of unwanted byproducts.[3]

  • Triethylamine (TEA) is less sterically hindered and is a stronger base than DIPEA. However, it is also more nucleophilic and can sometimes participate in the reaction as a competing nucleophile, potentially leading to the formation of quaternary ammonium salts or other side products.[4]

Q4: When should I choose DIPEA over TEA?

DIPEA is the preferred base when working with sensitive substrates or when the nucleophile is weak, as it minimizes the risk of side reactions. It is particularly advantageous in reactions requiring higher temperatures, due to its higher boiling point, to drive the substitution of the second chloride.[2]

Q5: Can inorganic bases like Na₂CO₃ be used for the second substitution reaction?

While inorganic bases are effective for the first substitution on cyanuric chloride to produce this compound, their use in subsequent reactions can be limited by their poor solubility in common organic solvents.[2] Organic bases like DIPEA or TEA are generally preferred for the second substitution to ensure a homogeneous reaction mixture.

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

Possible Causes & Solutions:

  • Inadequate Temperature: The substitution of the two chlorine atoms on the triazine ring occurs at different reactivities. The first substitution typically proceeds at a lower temperature (e.g., 0 °C), while the second substitution often requires a higher temperature (room temperature to 75-80 °C).[1][5] If you are attempting the second substitution, ensure the temperature is sufficiently elevated.

  • Insufficient Base: An inadequate amount of base will result in the accumulation of HCl, which deactivates the nucleophile. Use at least one equivalent of base for each chlorine atom being substituted.

  • Poorly Soluble Base: If using an inorganic base like Na₂CO₃ for the second substitution, poor solubility in the organic solvent could be hindering the reaction.[2] Consider switching to a soluble organic base like DIPEA.

  • Weak Nucleophile: Less reactive nucleophiles, such as alcohols, may require more forcing conditions (higher temperature, longer reaction time) compared to more reactive nucleophiles like amines.[6]

Issue 2: Formation of Multiple Products/Impurities

Possible Causes & Solutions:

  • Nucleophilic Nature of the Base: If you are using TEA, it might be acting as a competing nucleophile, leading to side products. Switching to a non-nucleophilic base like DIPEA can mitigate this issue.[4]

  • Disubstitution when Monosubstitution is Desired: The reactivity of the chlorine atoms is temperature-dependent. To achieve monosubstitution on a precursor like cyanuric chloride, it is critical to maintain a low temperature (typically 0 °C).[5] Allowing the reaction to warm prematurely can lead to the formation of disubstituted products.

  • Reaction with Solvent: In some cases, the solvent can participate in the reaction. Ensure you are using an appropriate, inert solvent. Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly used.[2][3]

Data Presentation

Table 1: Comparison of Common Bases for Nucleophilic Substitution on Triazine Core

BaseChemical StructureKey CharacteristicsTypical Use CasesPotential Issues
DIPEA N,N-DiisopropylethylamineSterically hindered, non-nucleophilic, higher boiling point.[2]Second substitution reactions, reactions with sensitive substrates, reactions requiring elevated temperatures.Generally preferred to avoid side reactions.
TEA TriethylamineLess hindered, stronger base, nucleophilic.[4]General purpose base for nucleophilic substitutions.Can act as a competing nucleophile leading to byproducts.[4]
Na₂CO₃ Sodium CarbonateInorganic, poorly soluble in many organic solvents.[2]First substitution on cyanuric chloride.[1]Limited solubility can be an issue for subsequent substitutions in organic media.[2]

Experimental Protocols

Protocol 1: General Procedure for the Second Nucleophilic Substitution on this compound using DIPEA
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add the desired nucleophile (1.0-1.2 equivalents). Subsequently, add N,N-Diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, as monitored by Thin Layer Chromatography (TLC), gradually increase the temperature to 40-80 °C.[1] Reactions are typically run for 5 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (DIPEA hydrochloride salt) has formed, it can be removed by filtration. The filtrate is then typically diluted with an organic solvent and washed with water or a mild acidic solution (e.g., 5% citric acid) to remove any remaining base and salts.[1][2]

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Synthesis of N-(4,6-dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives using TEA

This protocol is adapted from a literature procedure for the synthesis of dimorpholino-triazine derivatives.[1]

  • Initial Suspension: A mixture of this compound (2 mmol) and triethylamine (3 mmol) in 1,4-dioxane (5 mL) is stirred at room temperature until a white suspension forms.

  • Addition of Nucleophile: A solution of an α-amino acid (1.2 equivalents) and triethylamine (3 mmol) in water (2 mL) is added to the suspension, resulting in a clear mixture.

  • First Substitution: The mixture is stirred overnight at room temperature.

  • Second Substitution: Subsequently, morpholine (3 mmol) and triethylamine (4 mmol) are added to the reaction mixture.

  • Heating: The reaction is then stirred at 75-80 °C for 5 hours.

  • Neutralization and Work-up: The reaction mixture is neutralized with 5% citric acid or 1 N HCl.[1] The product can then be isolated by filtration or extraction.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification start_reagent This compound reaction_mix Combine Reagents & Stir at RT to 80°C start_reagent->reaction_mix nucleophile Nucleophile (e.g., Amine) nucleophile->reaction_mix base Base (e.g., DIPEA) base->reaction_mix solvent Anhydrous Solvent (e.g., THF) solvent->reaction_mix workup Aqueous Work-up (e.g., wash with H₂O) reaction_mix->workup Monitor by TLC purification Purification (e.g., Column Chromatography) workup->purification product Final Product purification->product troubleshooting_logic start Low Reaction Yield? check_temp Is the reaction temperature adequate for the second substitution (RT to 80°C)? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_base Is a non-nucleophilic base (e.g., DIPEA) being used? check_temp->check_base Yes increase_temp->check_base switch_base Switch to DIPEA to avoid side reactions check_base->switch_base No check_time Has sufficient reaction time been allowed? check_base->check_time Yes switch_base->check_time increase_time Increase Reaction Time check_time->increase_time No success Improved Yield check_time->success Yes increase_time->success

References

temperature optimization for selective substitution on 2,4-Dichloro-6-morpholino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for temperature optimization and selective substitution reactions involving 2,4-dichloro-6-morpholino-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What is the key principle for achieving selective substitution on a triazine ring?

The selective substitution of chlorine atoms on the 2,4,6-trichloro-1,3,5-triazine (TCT) core is primarily controlled by temperature.[1][2] The reactivity of the triazine ring decreases as chlorine atoms are replaced by electron-donating nucleophiles.[1] Consequently, a stepwise increase in temperature is necessary for each successive substitution.[1]

Q2: What are the typical temperature ranges for sequential substitution on TCT?

As a general rule, the following temperature guidelines apply for achieving selective substitution:

  • First Substitution (e.g., to form this compound): This reaction is rapid and typically carried out at low temperatures, generally between 0-5°C, to ensure mono-substitution.[1][3] For highly reactive nucleophiles, temperatures as low as -20°C may be required.[1]

  • Second Substitution (on this compound): This step is usually conducted at room temperature.[4][5][6]

  • Third Substitution: To replace the final chlorine atom, more forceful conditions are needed, often requiring heating above 60°C.[2][7]

Q3: What are common side reactions to be aware of during these substitutions?

The primary side reaction is over-substitution, leading to a mixture of di- and tri-substituted products when only mono-substitution is desired.[1][3] Another significant side reaction is hydrolysis of the C-Cl bonds to form hydroxy-triazine impurities, especially if water is present in the reaction mixture.[1][3]

Q4: Which solvents and bases are typically recommended for these reactions?

Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetone are frequently used.[4][5][8] Tertiary amines like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) are common bases used to neutralize the HCl generated during the reaction.[2][4][5]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incorrect Reaction Temperature: Allowing the temperature to rise during the first substitution can lead to the formation of undesired di-substituted products.[3]Strictly maintain the reaction temperature at 0-5°C using an ice bath for the duration of the nucleophile addition and subsequent stirring.[1]
Inaccurate Stoichiometry: An excess of the nucleophile will favor the formation of di- and tri-substituted products.[3]Use a precise 1:1 molar ratio of the triazine substrate to the incoming nucleophile for mono-substitution.[3]
Weak Nucleophile: The inherent reactivity of the nucleophile may be insufficient for the reaction to proceed under standard conditions.[1]For less reactive nucleophiles, a slight increase in temperature or a longer reaction time may be necessary for the second substitution step.[8]
Presence of Water: Moisture can lead to hydrolysis of the starting material or product, reducing the overall yield.[1][3]Ensure all glassware, solvents, and reagents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[1][8]
Mixture of Mono-, Di-, and Tri-substituted Products Poor Temperature Control: This is the most common reason for a lack of selectivity.[1]Ensure the reaction vessel is adequately cooled. Add the nucleophile solution dropwise to the triazine solution to prevent localized heating.[1]
Presence of Unexpected Side Products Hydrolysis: The triazine ring is sensitive to water, which can lead to the formation of cyanuric acid, particularly with heating.[1]Use anhydrous solvents and reagents and maintain a neutral pH.[1][8]
Reaction is Very Slow or Does Not Proceed Insufficient Nucleophile Reactivity: The nucleophile may not be strong enough to react at the designated temperature.[1]Consider using a stronger base to activate the nucleophile or increasing the reaction temperature for the second or third substitution.[9]
Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized low concentrations of reactants.Ensure vigorous and consistent stirring throughout the reaction.[3]

Experimental Protocols

Key Experiment: Synthesis of a 2-Substituted-4-chloro-6-morpholino-1,3,5-triazine

This protocol describes the second selective substitution on the this compound core.

Materials:

  • This compound (1.0 eq)

  • Desired nucleophile (e.g., an amine or thiol) (1.0 eq)

  • N,N-diisopropylethylamine (DIEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add the desired nucleophile to the solution.

  • Add DIEA to the reaction mixture.[6]

  • Stir the reaction mixture at room temperature for 12-24 hours.[6]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4][5]

  • Once the starting material is consumed, dilute the reaction mixture with DCM.

  • Wash the organic layer several times with water to remove DIEA salts.[4][5][6]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the di-substituted product.[1][4][5]

Quantitative Data Summary

The following table summarizes the general reaction conditions for the sequential substitution on 2,4,6-trichloro-1,3,5-triazine (TCT).

Substitution StepStarting MaterialNucleophile (eq)Base (eq)SolventTemperature (°C)Typical Reaction Time
First Substitution 2,4,6-Trichloro-1,3,5-triazine (TCT)1.01.0DCM0 - 530 - 60 minutes
Second Substitution 2,4-Dichloro-6-substituted-1,3,5-triazine1.01.0DCMRoom Temperature12 - 24 hours
Third Substitution 2-Chloro-4,6-disubstituted-1,3,5-triazine>1.0>1.0THF or other> 60 (Reflux)12 - 18 hours

Note: Reaction times and conditions may vary depending on the specific nucleophile used.[2][4][5]

Visualizations

experimental_workflow Experimental Workflow for Selective Substitution on a Triazine Core cluster_step1 First Substitution (Mono-substitution) cluster_step2 Second Substitution (Di-substitution) cluster_workup Workup and Isolation start Dissolve 2,4,6-Trichloro-1,3,5-triazine in anhydrous solvent cool Cool solution to 0-5°C start->cool add_nuc1 Add Morpholine (1 eq) and Base (1 eq) dropwise cool->add_nuc1 react1 Stir at 0-5°C for 30-60 min add_nuc1->react1 product1 This compound react1->product1 dissolve2 Take Product 1 solution product1->dissolve2 Proceed to next step add_nuc2 Add second Nucleophile (1 eq) and Base (1 eq) dissolve2->add_nuc2 react2 Stir at Room Temperature for 12-24 hours add_nuc2->react2 product2 2-Substituted-4-chloro-6-morpholino-1,3,5-triazine react2->product2 dilute Dilute with solvent product2->dilute Proceed to workup wash Wash with water dilute->wash dry Dry over anhydrous MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate final_product Purified Di-substituted Product concentrate->final_product

Caption: Workflow for selective di-substitution of 2,4,6-trichloro-1,3,5-triazine.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2,4-Dichloro-6-morpholino-1,3,5-triazine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the chemical purity of intermediates like 2,4-dichloro-6-morpholino-1,3,5-triazine is fundamental in the synthesis of fine chemicals and active pharmaceutical ingredients. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methods for purity assessment, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a premier technique for purity analysis in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and quantitative accuracy.[1] For this compound, a moderately polar compound, a reversed-phase HPLC method is highly effective.[2][3]

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a typical starting point for the analysis of this compound. Method optimization may be required based on specific impurities and laboratory instrumentation.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.[2]

  • Data acquisition and processing software.[2]

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[2]

  • Mobile Phase: Acetonitrile and water are common mobile phase components for triazine analysis. A typical starting ratio is Acetonitrile:Water (60:40, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: Triazines exhibit strong UV absorbance around 220 nm, providing good sensitivity.[2][4]

  • Injection Volume: 10 µL.[2]

3. Standard and Sample Preparation:

  • Solvent: Acetonitrile is a suitable solvent for both the sample and the reference standard.

  • Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.[2]

  • Sample Solution: Prepare the sample in the same manner as the standard solution to a final concentration of 1 mg/mL.[2]

Data Presentation: Expected Purity Profile

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Parameter Typical Specification Description
Appearance White to off-white solidVisual inspection of the material.
Purity (HPLC) ≥ 98%The area of the principal peak as a percentage of the total peak areas.
Identification Retention time matches standardThe retention time of the sample's main peak should correspond to that of the reference standard.
Potential Impurities Starting materials, by-productsImpurities may include unreacted cyanuric chloride or products of incomplete substitution.

Workflow for HPLC Purity Analysis

The diagram below illustrates the standard workflow for determining the purity of this compound using HPLC.

HPLC_Workflow cluster_analysis Analysis cluster_results Results Standard Weigh & Dissolve Reference Standard Inject Inject Sample & Standard Standard->Inject Sample Weigh & Dissolve Test Sample Sample->Inject HPLC HPLC System (C18 Column, UV 220nm) Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition (Chromatogram) Detect->Data Calc Calculate Area % Data->Calc Report Generate Purity Report Calc->Report Method_Selection Start Analytical Goal Quant Routine QC & Purity Assay? Start->Quant Impurity Identify Unknown Impurities? Start->Impurity Structure Absolute Purity & Structure Confirmation? Start->Structure Use_HPLC Use HPLC-UV Quant->Use_HPLC Yes Use_GCMS Use GC-MS Impurity->Use_GCMS Yes Use_NMR Use NMR Structure->Use_NMR Yes

References

A Comparative Guide to LC-MS and NMR Methods for Monitoring 2,4-Dichloro-6-morpholino-1,3,5-triazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted triazines is a cornerstone in the development of a wide array of pharmaceuticals and functional materials. The precise monitoring of reaction kinetics and product formation is paramount for process optimization, yield maximization, and impurity profiling. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring the reactions of 2,4-dichloro-6-morpholino-1,3,5-triazine.

Introduction to Reaction Monitoring Techniques

Reactions involving this compound typically proceed via sequential nucleophilic substitution of the two chlorine atoms. Effective monitoring of these reactions requires analytical techniques that can distinguish between the starting material, mono-substituted intermediate, and di-substituted final product, all within the complex matrix of the reaction mixture. Both LC-MS and NMR spectroscopy are powerful tools for this purpose, each offering a unique set of advantages and limitations.

Performance Comparison: LC-MS vs. NMR Spectroscopy

The choice between LC-MS and NMR for reaction monitoring often depends on the specific requirements of the study, such as the need for high throughput, structural elucidation, or precise quantification.

Parameter LC-MS NMR Spectroscopy
Principle Chromatographic separation followed by mass-to-charge ratio detection.Nuclear spin transitions in a magnetic field.
Selectivity High (based on retention time and m/z).High (based on unique chemical shifts).
Sensitivity Very high (typically ng/mL to pg/mL).Moderate (typically µg/mL to mg/mL).
Quantitative Accuracy Good to Excellent (with appropriate standards).Excellent (inherently quantitative without response factors).
Quantitative Precision (%RSD) < 15% (for validated methods).< 1% (with optimized parameters).[1][2]
**Linearity (R²) **> 0.99 (typically).> 0.999 (typically).
Limit of Detection (LOD) Low (ng/mL range).Higher (µg/mL range).
Limit of Quantitation (LOQ) Low (ng/mL range).Higher (µg/mL range).
Analysis Time per Sample Minutes.Minutes.
Structural Information Molecular weight and fragmentation patterns.Detailed molecular structure and connectivity.
Online Monitoring Capability Yes, with specialized setups.Yes, with flow-through cells.
Sample Preparation Dilution, quenching.Often just dilution in a deuterated solvent.
Matrix Effects Can be significant (ion suppression/enhancement).Generally minimal.

Experimental Protocols

LC-MS Method for Reaction Monitoring

This protocol outlines a general method for monitoring the substitution reaction of this compound with a generic nucleophile.

1. Sample Preparation:

  • At specified time intervals, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 990 µL) of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to stop the reaction.

  • If necessary, centrifuge the diluted sample to remove any particulates before transferring the supernatant to an HPLC vial.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating the polar and non-polar components of the reaction.

  • Mobile Phase A: Water with 0.1% formic acid. The use of formic acid is crucial for good peak shape and MS compatibility.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step. For example:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for triazine compounds.

  • Monitored Ions (m/z):

    • This compound: The molecular weight is 235.07 g/mol . The expected [M+H]⁺ ion would be approximately m/z 236.0.

    • Mono-substituted product: The m/z will depend on the molecular weight of the nucleophile. For example, if the nucleophile is aniline (MW = 93.13 g/mol ), the mono-substituted product would have a molecular weight of 292.14 g/mol , and the expected [M+H]⁺ ion would be approximately m/z 293.1.

    • Di-substituted product: Following the example above, the di-substituted product would have a molecular weight of 349.19 g/mol , and the expected [M+H]⁺ ion would be approximately m/z 350.2.

  • Data Acquisition: Selected Ion Monitoring (SIM) for targeted analysis of the reactant and expected products, or full scan mode to identify unknown byproducts.

NMR Spectroscopy Method for Reaction Monitoring

This protocol provides a general framework for using NMR to monitor the same reaction.

1. Sample Preparation:

  • At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Add the aliquot to an NMR tube containing a deuterated solvent (e.g., 500 µL of CDCl₃ or DMSO-d₆) and a known concentration of an internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a distinct signal).

2. NMR Acquisition Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H NMR is typically used for its high sensitivity and the presence of protons in most organic molecules.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate quantification.

  • Number of Scans: Dependent on the concentration of the analytes, but typically 4 to 16 scans are sufficient.

  • Data Processing: The Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The signals corresponding to the starting material, product(s), and internal standard are integrated. The concentration of each species can be calculated relative to the known concentration of the internal standard.

Visualizing the Workflow and Reaction Pathway

To better illustrate the processes, the following diagrams are provided.

LC-MS Reaction Monitoring Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_analysis LC-MS Analysis cluster_data Data Analysis Reaction This compound + Nucleophile Sampling Aliquot Withdrawal Reaction->Sampling Quenching Dilution in Solvent Sampling->Quenching Injection HPLC Injection Quenching->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data Peak Integration & Concentration vs. Time Plot Detection->Data

Caption: Workflow for LC-MS monitoring of chemical reactions.

Triazine Substitution Pathway reactant This compound nucleophile1 + Nucleophile - HCl reactant->nucleophile1 intermediate Mono-substituted Intermediate nucleophile2 + Nucleophile - HCl intermediate->nucleophile2 product Di-substituted Product nucleophile1->intermediate nucleophile2->product

References

A Comparative Guide to 2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT) and Other Leading Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a peptide coupling reagent is a critical decision that profoundly influences the efficiency, purity, and stereochemical integrity of synthetic peptides. This guide provides an objective comparison of 2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT), a triazine-based coupling reagent, with other widely used alternatives such as HATU, HBTU, and PyBOP. The following sections present a comprehensive analysis supported by experimental data, detailed protocols, and mechanistic insights to facilitate informed reagent selection in peptide synthesis.

Quantitative Performance Analysis

The efficacy of a coupling reagent is determined by its ability to promote rapid and complete amide bond formation while minimizing side reactions, most notably racemization. The following tables summarize the comparative performance of DCMT and other common coupling reagents in terms of reaction yield, product purity, and the degree of racemization. It is important to note that performance can be sequence-dependent and influenced by reaction conditions.

Table 1: Comparison of Crude Peptide Purity (%)

Coupling ReagentPurity (%)Notes
DCMT (and related triazines) Comparable to PyBOPEffective for solid-phase synthesis, offering a cost-effective alternative.[1]
HATU Generally HighOften superior for difficult sequences and rapid couplings.[2][3]
HBTU HighA widely used and effective reagent, though may show moderate racemization.[2][3]
PyBOP HighEfficient coupling with a good balance of reactivity and stability.[4]
COMU Very HighKnown for high efficiency and very low racemization.[2]

Table 2: Comparison of Racemization Levels (% D-isomer)

Coupling Reagent/Method% D-Isomer (Epimerization)Reference
HBTU 1.5 - 5.0%[2]
HATU 0.5 - 2.0%[2]
PyBOP 1.0 - 3.5%[2]
COMU < 1.0%[2]
DIC/HOBt 0.5 - 2.5%[2]

Mechanistic Overview of Triazine-Based Coupling

Triazine-based coupling reagents like this compound (DCMT) facilitate amide bond formation through the activation of a carboxylic acid, forming a highly reactive intermediate. This process is generally understood to proceed via the formation of a "superactive" triazine ester.

The proposed mechanism involves the reaction of the carboxylic acid with DCMT in the presence of a base, leading to the formation of a reactive acyl-triazinyl intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, resulting in the formation of the desired peptide bond and the release of a triazine byproduct.

DCMT_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (N-protected Amino Acid) Active_Ester Reactive Acyl-Triazinyl Intermediate Carboxylic_Acid->Active_Ester + DCMT, + Base DCMT DCMT DCMT->Active_Ester Base Base (e.g., NMM) Base->Active_Ester Peptide_Bond R-CO-NH-R' (Elongated Peptide) Active_Ester->Peptide_Bond + Amino Component Byproduct Triazine Byproduct Active_Ester->Byproduct Amino_Component H₂N-R' (Resin-bound Peptide) Amino_Component->Peptide_Bond

Caption: Proposed mechanism of amide bond formation using DCMT.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol provides a general framework for manual solid-phase peptide synthesis. The coupling step can be adapted for the use of DCMT or other coupling reagents.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[5]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

  • Repeat the treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF, Dichloromethane (DCM), and DMF.

3. Amino Acid Coupling (General Procedure):

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, HBTU, PyBOP) and a base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-Methylmorpholine - NMM) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

  • After complete coupling, wash the resin extensively with DMF, DCM, and DMF.

4. Repetitive Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Specific Protocol for Synthesis of N-(4,6-dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives with DCMT

While a direct peptide coupling protocol using DCMT is not extensively detailed in the literature, the following procedure for synthesizing amino acid derivatives provides insight into its reactivity.[6]

1. Reagent Preparation:

  • A mixture of this compound (DCMT) (2 mmol) and triethylamine (3 mmol) in 1,4-dioxane (5 mL) is stirred at room temperature until a white suspension forms.[6]

2. Reaction with Amino Acid:

  • A solution of an α-amino acid (1.2 equivalents) and triethylamine (3 mmol) in water (2 mL) is added to the suspension, resulting in a clear mixture.[6]

  • The mixture is stirred overnight at room temperature.[6]

This procedure demonstrates the ability of DCMT to react with amino acids, which is the fundamental step in its function as a coupling reagent. For peptide synthesis, this would be adapted to the solid-phase context, where one of the reactants is resin-bound.

SPPS_Workflow Start Start with Resin Swell_Resin 1. Resin Swelling (DMF) Start->Swell_Resin Fmoc_Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage 4. Cleavage & Deprotection (TFA cocktail) Final_Deprotection->Cleavage Precipitation 5. Precipitation (Cold Ether) Cleavage->Precipitation End Lyophilized Peptide Precipitation->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Discussion and Recommendations

The selection of a peptide coupling reagent is a multifaceted decision that balances efficiency, cost, and the specific challenges of the peptide sequence.

  • For Routine and Difficult Sequences: Aminium/uronium salts like HATU and COMU are often the reagents of choice, especially for challenging sequences prone to aggregation or containing sterically hindered amino acids.[2][7] They generally offer high coupling efficiencies and low levels of racemization.[2]

  • Cost-Effective Alternative: Triazine-based reagents, including derivatives of DCMT such as DMTMM, present a more economical option that can provide comparable results to more expensive reagents like PyBOP for many applications.[1] Due to the weak basicity of the triazine moiety, byproducts and excess reagent can often be easily removed by washing with dilute acid.

  • Minimizing Racemization: When the preservation of stereochemistry is paramount, particularly for sensitive amino acids, the combination of a carbodiimide like DIC with an additive such as OxymaPure can be highly effective.[2] Among the standalone reagents, COMU has demonstrated exceptionally low racemization rates.[2]

References

A Head-to-Head Battle of Coupling Reagents: 2,4-Dichloro-6-morpholino-1,3,5-triazine vs. HATU in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and cost-effectiveness. Researchers in drug development and academia are continually seeking optimal reagents that balance high efficiency with the suppression of side reactions, most notably racemization. This guide provides a detailed comparison of the triazine-based reagent, 2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT), and the well-established uronium/aminium salt, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU).

Due to a scarcity of direct comparative studies involving DCMT in peptide synthesis, this guide will leverage data from closely related and more extensively studied triazine derivatives, namely 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), to provide a representative performance overview for the triazine class of reagents.

Performance Comparison

HATU is widely recognized for its superior performance in peptide synthesis, particularly in challenging cases involving sterically hindered amino acids or long peptide sequences.[1] It is known for its rapid reaction kinetics and high coupling efficiency, often resulting in excellent yields and high purity of the final peptide product.[1] Triazine-based reagents like CDMT and DMTMM are presented as cost-effective and efficient alternatives, also capable of producing high yields with low levels of racemization.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for HATU and representative triazine-based coupling reagents. It is important to note that the data is collated from different studies and direct, side-by-side comparisons under identical conditions are limited.

Coupling ReagentPeptide SequenceYield (%)Purity (%)Racemization (%)Reference
HATU PR(81–99) (a "difficult" sequence)97.9 (average coupling yield)-Not evident for Boc-amino acids[4]
HATU Tri- and tetrapeptides50-80GoodRacemization-free[5]
HATU Glycopeptide Synthesis>95 (in most conditions)-<3 (in most conditions)[6]
CDMT Di-, tri-, and pentapeptides75-98-Not significant with optimized one-pot procedure[7][8]
DMTMM H-Leu-Ala-Gly-Val-OH85>95Low[9]
DMTMM H-Phe-Ala-Gly-Val-OH80>95Low[9]

Reaction Mechanisms

The efficacy of a coupling reagent is intrinsically linked to its mechanism of action. Both HATU and triazine-based reagents activate the carboxylic acid of the incoming amino acid to facilitate nucleophilic attack by the amine group of the growing peptide chain.

HATU Activation Pathway

HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester. The presence of the 7-azabenzotriazole (HOAt) moiety is crucial for its high reactivity and its ability to suppress racemization.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate1 O-acyl(tetramethyl)isouronium salt RCOOH->Intermediate1 + HATU + Base Base Base (e.g., DIPEA) HATU HATU ActiveEster OAt-active ester Intermediate1->ActiveEster + HOAt anion HOAt HOAt anion PeptideBond Peptide Bond ActiveEster->PeptideBond + Amine Amine Amine (H₂N-Peptide) Byproduct Tetramethylurea PeptideBond->Byproduct releases

HATU activation pathway for peptide bond formation.
Triazine-Based Reagent Activation Pathway

Dichlorotriazine derivatives, in the presence of a base, react with the carboxylic acid to form a reactive triazinyl active ester. This intermediate then reacts with the amine component to form the peptide bond.

Triazine_Mechanism DCMT DCMT ActiveEster Triazinyl Active Ester DCMT->ActiveEster + R-COOH + Base RCOOH Carboxylic Acid (R-COOH) Base Base (e.g., NMM) PeptideBond Peptide Bond ActiveEster->PeptideBond + Amine Amine Amine (H₂N-Peptide) Byproduct Hydroxy-triazine derivative PeptideBond->Byproduct releases

Generalized activation pathway for a dichlorotriazine reagent.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful peptide synthesis. Below are representative protocols for solid-phase peptide synthesis (SPPS) using HATU and a generalized protocol for triazine-based reagents.

HATU Protocol for Solid-Phase Peptide Synthesis (Fmoc-based)

This protocol outlines a standard coupling cycle using HATU in Fmoc-based SPPS.

HATU_SPPS_Workflow cluster_pre_coupling Pre-coupling cluster_coupling Coupling cluster_post_coupling Post-coupling ResinSwell 1. Swell resin in DMF FmocDeprotection 2. Fmoc deprotection (e.g., 20% piperidine in DMF) ResinSwell->FmocDeprotection Wash1 3. Wash resin with DMF FmocDeprotection->Wash1 Preactivation 4. Pre-activate Fmoc-amino acid with HATU and DIPEA in DMF Wash1->Preactivation Coupling 5. Add activated amino acid solution to resin Preactivation->Coupling Reaction 6. Agitate for 30-60 minutes Coupling->Reaction Wash2 7. Wash resin with DMF Reaction->Wash2 Monitoring 8. Monitor completion (e.g., Kaiser test) Wash2->Monitoring Repeat 9. Repeat cycle for next amino acid Monitoring->Repeat

Standard HATU-mediated SPPS cycle.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Generalized Protocol for Triazine-Based Reagents (e.g., CDMT/DMTMM) in Solution Phase

This protocol provides a general guideline for amide bond formation in solution using a triazine-based coupling reagent.

Triazine_Solution_Workflow Start Start MixReactants 1. Mix Carboxylic Acid, Amine, and CDMT Start->MixReactants AddBase 2. Add N-methylmorpholine (NMM) MixReactants->AddBase Stir 3. Stir at room temperature AddBase->Stir Workup 4. Work-up (e.g., extractive or precipitative) Stir->Workup Purification 5. Purify product (e.g., chromatography) Workup->Purification End End Purification->End

Generalized workflow for solution-phase peptide coupling with a triazine reagent.

Materials:

  • N-protected amino acid (or peptide fragment)

  • C-protected amino acid (or peptide fragment) with a free amine

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

Procedure:

  • Mixing: In a reaction vessel, combine the N-protected amino acid (1.0 equivalent), the amine component (1.0 equivalent), and CDMT (1.1 equivalents).

  • Solvent Addition: Add the appropriate anhydrous solvent.

  • Base Addition: Add NMM (1.5 equivalents if the amine is a free base, or 2.5 equivalents if it is a hydrochloride salt) to the stirred slurry.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, LC-MS).

  • Work-up: The reaction can be worked up by either extractive methods (washing with dilute acid and brine) or by precipitation.[7]

  • Purification: Purify the crude peptide by column chromatography or recrystallization.

Conclusion

Both HATU and triazine-based reagents are effective coupling agents for peptide synthesis. HATU stands out as a high-performance reagent, particularly for challenging syntheses, offering rapid kinetics and excellent suppression of racemization.[1] Triazine-based reagents like CDMT and DMTMM present themselves as viable and more economical alternatives, demonstrating high yields and low racemization levels in various applications.[2][3] The choice between these reagents will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide, the scale of the reaction, and budgetary considerations. For routine peptide synthesis, triazine-based reagents can be a cost-effective choice, while for more demanding targets, the reliability and high efficiency of HATU may be indispensable.

References

A Comparative Guide to Amide Bond Formation: 2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT) vs. EDC/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and drug discovery, the efficient formation of amide bonds is a cornerstone. The choice of coupling reagent is paramount, directly influencing reaction yields, purity, and the stereochemical integrity of the final product. This guide provides a detailed comparison between the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) and the triazine-based reagent, 2,4-dichloro-6-morpholino-1,3,5-triazine (DCMT).

Overview of Coupling Reagents

EDC/HOBt: This combination is a gold standard for amide bond formation. EDC, a water-soluble carbodiimide, activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form an HOBt-ester, which is less prone to racemization and more stable, yet still highly reactive towards amines.[1][2] The primary byproduct of the EDC reaction, a water-soluble urea, is easily removed during aqueous workup.[3]

This compound (DCMT): As a member of the triazine family of coupling reagents, DCMT offers a different mechanism for carboxyl group activation. Triazine reagents, derived from the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), have been shown to be efficient for creating amide bonds, often with high yields and low levels of racemization.[4] The two chlorine atoms on the triazine ring of DCMT are the reactive sites for coupling.

Quantitative Data Presentation

The following tables summarize available quantitative data for the performance of triazine-based coupling reagents (including those structurally similar to DCMT) and the EDC/HOBt system in amide bond formation. It is important to note that the reaction conditions and substrates may vary between studies, and a direct comparison should be made with caution.

Table 1: Performance Data for Triazine-Based Coupling Reagents

ReagentCarboxylic AcidAmineYield (%)Reference
Fluorous 2,4-dichloro-1,3,5-triazineBenzoic acidp-Methylbenzylamine93[5]
Fluorous 2,4-dichloro-1,3,5-triazineAcetic acidBenzylamine85[5]
Fluorous 2,4-dichloro-1,3,5-triazinePhenylacetic acidCyclohexylamine89[5]
2,4,6-Trichloro-1,3,5-triazine (TCT)Benzoic acidCyclohexylamine95[1]
2,4,6-Trichloro-1,3,5-triazine (TCT)4-Nitrobenzoic acidBenzylamine92[1]
2,4-dichloro-6-methoxy-1,3,5-triazine (CDMT)Di-, tri-, and pentapeptides-75-98[6]
N-(4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives*Various α-amino acidsMorpholine61.8[7]

*Note: The yield for the N-(4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives represents a multi-step synthesis where DCMT is a reactant, not a direct coupling agent in a simple amide bond formation.

Table 2: Performance Data for EDC/HOBt Coupling

Carboxylic AcidAmineYield (%)Reference
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamide72[8]
Various functionalized carboxylic acidsElectron deficient and unreactive aminesGood to excellent[8]

Experimental Protocols

Protocol 1: Amide Synthesis using a Dichloro-s-triazine Derivative (General Procedure)

This protocol is based on the use of a fluorous 2,4-dichloro-1,3,5-triazine (F-DCT) and can be adapted for DCMT.[5]

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) is added N-methylmorpholine (NMM, 1.05 equiv.) at room temperature.

  • The solution is stirred for 5 minutes, followed by the addition of a solution of the dichloro-s-triazine reagent (e.g., F-DCT, 0.5 equiv.) in DCM.

  • The reaction mixture is stirred for a further 30 minutes.

  • The amine (2.0 equiv.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide product, which can be further purified by column chromatography.

Protocol 2: Amide Synthesis using EDC/HOBt (General Procedure)

This protocol is a standard procedure for EDC/HOBt mediated amide coupling.[8]

  • Dissolve the carboxylic acid (1.0 equiv.), the amine (1.0-1.2 equiv.), and HOBt (1.0-1.2 equiv.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2-1.5 equiv.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash successively with a mild acid (e.g., 1N HCl or 5% citric acid), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_reagents Reactants cluster_process Reaction Process cluster_outcome Outcome Carboxylic Acid Carboxylic Acid Activation Activation Carboxylic Acid->Activation Amine Amine Coupling Coupling Amine->Coupling Coupling Reagent Coupling Reagent Coupling Reagent->Activation Activation->Coupling Amide Product Amide Product Coupling->Amide Product Byproducts Byproducts Coupling->Byproducts

Caption: General workflow for amide bond formation using a coupling reagent.

signaling_pathway cluster_EDC_HOBt EDC/HOBt Pathway cluster_DCMT DCMT Pathway A Carboxylic Acid + EDC B O-Acylisourea (Reactive Intermediate) A->B C HOBt-Ester B->C + HOBt F N-Acylurea (Side Product) B->F Rearrangement G Racemization B->G E Amide Bond C->E + Amine D Amine D->E H Carboxylic Acid + DCMT I Activated Acyl-Triazine Intermediate H->I K Amide Bond I->K + Amine J Amine J->K

Caption: Proposed activation pathways for EDC/HOBt and DCMT coupling reagents.

Conclusion

Both the EDC/HOBt system and triazine-based reagents like DCMT are effective for the synthesis of amide bonds. EDC/HOBt is a well-understood and reliable choice, with the significant advantage of producing water-soluble byproducts that simplify purification. While direct comparative data for DCMT is limited, the available information on related triazine compounds suggests they can provide high yields. Triazine-based reagents may offer an alternative for specific applications, and their utility in various solvent systems and for coupling challenging substrates warrants further investigation. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired purity, and cost considerations. Further direct comparative studies are needed to fully elucidate the relative efficiencies and potential advantages of DCMT over the established EDC/HOBt protocol.

References

A Comparative Guide to Peptide Purity Validation Using 2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2,4-dichloro-6-morpholino-1,3,5-triazine (DCMT) as a peptide coupling reagent against other common alternatives, supported by available data. It includes detailed experimental protocols for peptide synthesis and purity validation to assist researchers in making informed decisions for their specific applications.

Introduction to Peptide Coupling Reagents and the Significance of Purity

The synthesis of peptides is a cornerstone of biomedical research and drug development. The formation of the peptide bond between amino acids is facilitated by coupling reagents. The choice of coupling reagent is a critical determinant of the success of peptide synthesis, directly impacting the yield, purity, and overall efficiency of the process. Impurities in a synthetic peptide, which can include deletion sequences, truncated sequences, or products of side reactions, can significantly affect its biological activity and lead to erroneous experimental results. Therefore, rigorous validation of peptide purity is paramount.

This compound (DCMT) is a triazine-based compound that has been explored as a coupling reagent in peptide synthesis. Triazine derivatives offer a cost-effective and efficient alternative to more common coupling reagents. This guide will delve into the validation of peptide purity when using DCMT and compare its performance with established reagents such as HBTU, HATU, and DIC/HOBt.

Quantitative Performance Analysis of Coupling Reagents

The efficacy of a coupling reagent is primarily assessed by the purity of the crude peptide before purification. The following table summarizes the reported crude peptide purity achieved with different coupling reagents in the synthesis of various peptides. It is important to note that direct comparisons can be challenging as results are often dependent on the specific peptide sequence and reaction conditions.

Coupling ReagentPeptide SequenceCrude Purity (%)Reference
DMTMM (a DCMT derivative) ACP(65-74)Higher than TBTU and PyBOP [1]
HCTUG-LHRH94.02[2]
HATUG-LHRH93.50[2]
HBTUAib-enkephalin pentapeptide53.0 (on PEG resin)[3]
DIC/Oxyma PureAib-enkephalin pentapeptide81.9 (on PEG resin) [3]
TDBTUSK&F 107647>97[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using DCMT

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures, incorporating the specific coupling conditions for DCMT-mediated activation.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • This compound (DCMT)

  • N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and DCMT (3 equivalents) in DMF.

    • Add DIEA or NMM (6 equivalents) to the solution and pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Validation of Peptide Purity

1. High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is the primary method for assessing peptide purity.[5] It separates the target peptide from impurities based on their physicochemical properties, typically hydrophobicity in reverse-phase HPLC.

  • Instrumentation: A standard HPLC system with a UV detector is used.

  • Column: A C18 reverse-phase column is commonly employed.

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Procedure:

    • Dissolve the lyophilized crude peptide in Solvent A.

    • Inject the sample into the HPLC system.

    • Run a linear gradient from low to high concentration of Solvent B to elute the peptide and impurities.

    • Monitor the elution profile at a wavelength of 214 nm (for the peptide bond) and 280 nm (for aromatic residues).

  • Data Analysis: The purity of the peptide is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.

2. Mass Spectrometry (MS):

  • Principle: Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.

  • Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometers are commonly used.

  • Procedure:

    • Introduce a small amount of the purified peptide solution into the mass spectrometer.

    • Acquire the mass spectrum.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the target peptide. The presence of peaks corresponding to expected impurities (e.g., deletion sequences) can also be investigated.

3. Amino Acid Analysis (AAA):

  • Principle: Amino acid analysis determines the amino acid composition of the synthesized peptide, providing further confirmation of its identity and purity.

  • Procedure:

    • Hydrolyze the peptide into its constituent amino acids using strong acid (e.g., 6 M HCl).

    • Separate and quantify the amino acids using ion-exchange chromatography or reverse-phase HPLC with pre-column derivatization.

  • Data Analysis: Compare the experimentally determined amino acid ratios with the theoretical ratios based on the peptide sequence.

Visualizing Workflows and Comparisons

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

PeptideSynthesisWorkflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (DCMT) Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat for next amino acid Cleavage Cleavage & Deprotection Washing->Cleavage Final amino acid Repeat->Fmoc_Deprotection Purification Purification (HPLC) Cleavage->Purification Analysis Purity Validation (HPLC, MS) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis using DCMT.

PurityValidationWorkflow Crude_Peptide Crude Peptide HPLC_Purification RP-HPLC Purification Crude_Peptide->HPLC_Purification Purified_Fractions Collect Purified Fractions HPLC_Purification->Purified_Fractions Purity_Check Analytical HPLC Purified_Fractions->Purity_Check Identity_Confirmation Mass Spectrometry (MS) Purified_Fractions->Identity_Confirmation Final_Product Pure, Validated Peptide Purity_Check->Final_Product Purity > 95% Identity_Confirmation->Final_Product Correct Mass Composition_Analysis Amino Acid Analysis (AAA) Final_Product->Composition_Analysis Optional

Caption: Workflow for Peptide Purity Validation.

CouplingReagentComparison Reagents Coupling Reagent Advantages Disadvantages DCMT DCMT (Triazine-based) - Cost-effective - Potentially high purity - Limited comparative data - May require optimization Reagents->DCMT HBTU_HATU HBTU / HATU (Uronium-based) - High efficiency & speed - Well-established - More expensive - Potential for side reactions Reagents->HBTU_HATU DIC_HOBt DIC / HOBt (Carbodiimide-based) - Low cost - Soluble byproduct (DIC) - Slower reaction times - Potential for racemization Reagents->DIC_HOBt

References

Quantifying Unreacted 2,4-Dichloro-6-morpholino-1,3,5-triazine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-morpholino-1,3,5-triazine, accurate quantification of unreacted starting material is crucial for reaction monitoring, process optimization, and quality control. This guide provides a comparative overview of analytical methodologies for this purpose, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and presenting High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as viable alternatives.

Performance Comparison

The following table summarizes the key performance metrics for the quantification of this compound using GC-MS, HPLC, and qNMR. The GC-MS data is based on established methods for similar triazine compounds, such as those outlined in EPA Method 523 and 619, and represents expected performance for the target analyte.

ParameterGC-MS (Expected)HPLCqNMR
Limit of Detection (LOD) 0.1 - 1 µg/L0.05 - 0.5 mg/L~1-5% of total sample mass
Limit of Quantification (LOQ) 0.5 - 5 µg/L0.1 - 1 mg/L~2-10% of total sample mass
Linearity (R²) >0.99>0.995>0.999
Precision (%RSD) <15%<5%<2%
Sample Throughput HighHighLow to Medium
Matrix Effect Moderate to HighLow to ModerateLow
Instrumentation Cost HighMedium to HighVery High
Primary Advantage High sensitivity and selectivityRobustness and versatilityAbsolute quantification without a calibration curve

Experimental Workflows and Logical Relationships

To visualize the analytical processes, the following diagrams illustrate the experimental workflow for GC-MS quantification and a comparison of the different analytical approaches.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Reaction Quenchate Dilution Dilution with Ethyl Acetate Sample->Dilution IS Addition of Internal Standard Dilution->IS Filtration Filtration (0.22 µm) IS->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

GC-MS Quantification Workflow

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC cluster_qnmr qNMR Analyte Unreacted 2,4-Dichloro-6- morpholino-1,3,5-triazine GCMS_Node High Sensitivity Good for Trace Analysis Potential for Matrix Effects Analyte->GCMS_Node Volatilization & Ionization HPLC_Node Robust & Versatile Less Sample Volatility Concern Good for Complex Matrices Analyte->HPLC_Node Liquid Phase Separation qNMR_Node Absolute Quantification No Calibration Curve Needed Lower Sensitivity Analyte->qNMR_Node Nuclear Spin Properties

Comparison of Analytical Approaches

Experimental Protocols

Below are detailed methodologies for the quantification of unreacted this compound using GC-MS, HPLC, and qNMR.

GC-MS Protocol (Adapted from EPA Method 523)

This method is adapted for the analysis of unreacted this compound in a reaction mixture.

1. Sample Preparation: a. Quench a known volume of the reaction mixture. b. Dilute the quenched sample with ethyl acetate to a concentration within the calibration range. c. Add an appropriate internal standard (e.g., Atrazine-d5) at a known concentration. d. Vortex the sample for 1 minute. e. Filter the sample through a 0.22 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Split/splitless, operated in splitless mode at 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantifier Ion: To be determined from the mass spectrum of a pure standard (likely the molecular ion or a major fragment).

      • Qualifier Ions: At least two other characteristic ions.

3. Calibration and Quantification: a. Prepare a series of calibration standards of this compound in ethyl acetate, each containing the internal standard at a constant concentration. b. Analyze the standards and samples under the same GC-MS conditions. c. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. d. Determine the concentration of the unreacted starting material in the samples from the calibration curve.

HPLC Protocol

This method provides a robust alternative for quantification.[1]

1. Sample Preparation: a. Quench a known volume of the reaction mixture. b. Dilute the quenched sample with the mobile phase to a concentration within the calibration range. c. Filter the sample through a 0.45 µm PVDF syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: Newcrom R1 column (4.6 x 150 mm, 5 µm) or a similar C18 column.[1]

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid (for MS compatibility) or phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength determined by the UV spectrum of a pure standard (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Calibration and Quantification: a. Prepare a series of calibration standards of this compound in the mobile phase. b. Analyze the standards and samples under the same HPLC conditions. c. Generate a calibration curve by plotting the peak area against the analyte concentration. d. Determine the concentration of the unreacted starting material in the samples from the calibration curve.

Quantitative NMR (qNMR) Protocol

qNMR offers absolute quantification without the need for a calibration curve of the analyte.

1. Sample Preparation: a. Accurately weigh a specific amount of the quenched and dried reaction mixture. b. Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a certified internal standard of known purity and concentration (e.g., maleic acid or 1,3,5-trimethoxybenzene). c. Transfer the solution to a high-precision NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • Probe: Standard 5 mm broadband probe.

  • Experiment: ¹H NMR.

  • Key Parameters for Quantification:

    • A sufficiently long relaxation delay (D1) is critical (typically 5-7 times the longest T₁ of the signals of interest).

    • A 90° pulse angle should be accurately calibrated.

    • A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

3. Data Processing and Quantification: a. Apply appropriate phasing and baseline correction to the acquired spectrum. b. Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard. c. Calculate the concentration of the analyte using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

Where:

  • C = Concentration

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass of the internal standard

  • V = Volume of the solvent

By carefully selecting the most appropriate analytical technique based on the specific requirements of the research, including sensitivity, sample matrix, and available instrumentation, researchers can achieve accurate and reliable quantification of unreacted this compound.

References

A Comparative Analysis of Triazine-Based Coupling Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of amide bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Triazine-based coupling agents have emerged as a powerful and versatile class of reagents for this critical transformation, offering high efficiency, mild reaction conditions, and often, a favorable profile in terms of cost and by-product management. This guide provides an objective comparison of the performance of key triazine-based coupling agents, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.

Performance Comparison of Triazine-Based Coupling Agents

The efficacy of a coupling reagent is paramount and is typically assessed by reaction yield, the extent of side reactions such as racemization, and reaction time. Below is a summary of quantitative data for prominent triazine-based coupling agents.

Coupling AgentStructureCarboxylic AcidAmineBaseSolventTime (h)Yield (%)Racemization (%)Reference
DMTMM 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chlorideZ-Gly-L-Ala-OHH-L-Phe-OBzlNMMTHF195<1[1]
DMTMM Z-Gly-L-Ala-OHH-L-Phe-OBzlNMMMeOH192~5[1]
CDMT (in situ DMTMM)2-chloro-4,6-dimethoxy-1,3,5-triazineBenzoic acidPhenylethylamineNMMMeOH190-[2]
CDMT N-acetyl-L-leucineGlycine methyl esterNMMCH2Cl2298Not significant[3]
TCT (Cyanuric Chloride)2,4,6-trichloro-1,3,5-triazineBenzoic acidBenzylamineK2CO3Grinding0.595-

Note: Direct comparative studies under identical conditions for all three agents are limited. The data presented is compiled from various sources and should be interpreted with consideration of the specific reaction conditions. Racemization is highly dependent on the substrate, base, and solvent used.

Mechanism of Action

Triazine-based coupling agents generally operate by activating the carboxylic acid to form a highly reactive acyl-triazine intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of a triazine by-product.

G General Mechanism of Triazine-Based Coupling Agents cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester R-CO-Triazine (Active Intermediate) Carboxylic_Acid->Active_Ester + Triazine-X + Base Triazine_Agent Triazine-X Triazine_Agent->Active_Ester Base Base Base->Active_Ester Byproduct1 Base-H+ X- Amine R'-NH2 Amide_Product R-CO-NHR' (Amide) Active_Ester->Amide_Product + R'-NH2 Amine->Amide_Product Byproduct2 Triazine-OH G Experimental Workflow for CDMT-Mediated Amidation Start Start Mix_Reagents Combine Carboxylic Acid (1 eq), Amine (1 eq), and CDMT (1.1 eq) in an appropriate solvent (e.g., CH2Cl2). Start->Mix_Reagents Add_Base Add N-Methylmorpholine (NMM, 2-3 eq) dropwise to the stirred mixture at 0 °C. Mix_Reagents->Add_Base Reaction Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS. Add_Base->Reaction Workup Perform aqueous workup: - Wash with 1M HCl - Wash with saturated NaHCO3 - Wash with brine Reaction->Workup Isolate_Product Dry the organic layer (e.g., over Na2SO4), filter, and concentrate under reduced pressure. Workup->Isolate_Product Purification Purify the crude product by column chromatography if necessary. Isolate_Product->Purification End End Purification->End

References

A Comparative Guide to Assessing Peptide Epimerization: An Evaluation of Established Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of peptides is paramount to their safety and efficacy. Epimerization, the unwanted inversion of a stereocenter during synthesis, can lead to diastereomeric impurities with potentially altered biological activity. This guide provides a comprehensive comparison of robust analytical methods for quantifying epimerization, offering a benchmark against which any new or proposed method should be assessed. While 2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT) is a versatile reagent in synthetic chemistry, its application in the direct assessment of epimerization is not established in the scientific literature.[1][2] Therefore, this guide focuses on the gold-standard techniques utilized in the field.

Epimerization is a critical quality attribute of synthetic peptides that can be challenging to control and quantify.[3][4] The formation of diastereomers, which often have very similar physical properties to the desired peptide, necessitates high-resolution analytical techniques for their separation and quantification.[3] This guide delves into the most widely accepted methods: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Comparison of Analytical Techniques for Epimerization Assessment

The choice of analytical technique for quantifying epimerization is often dictated by the specific peptide, the required sensitivity, and the available instrumentation.[5] The following table summarizes key performance indicators for the leading methods.

Analytical Technique Principle Typical Limit of Quantification (LOQ) Advantages Disadvantages
Chiral HPLC (RP-HPLC with CSP) Differential interaction of diastereomers with a chiral stationary phase.[5]0.1 - 1.0%Robust, widely available, excellent for preparative separation.[5]Column selection can be empirical and time-consuming.[5]
Capillary Electrophoresis (CE) Differential migration of charged diastereomers in an electric field, often with a chiral selector.[5]~0.1%High resolution, minimal sample consumption, rapid method development.[5]Less suitable for preparative scale, sensitivity can be lower than HPLC.
NMR Spectroscopy Diastereomers exhibit distinct chemical shifts in their NMR spectra.[5]>1%Provides direct structural information, no chromatographic separation needed.[5]Lower sensitivity compared to chromatographic methods, complex spectra for large peptides.
Tandem LC-MS Separation of isomers by LC followed by mass spectrometric detection and fragmentation analysis.[6][7][8]Can be highly sensitive, depending on ionization efficiency.Provides mass information, useful for complex mixtures and identifying specific sites of epimerization.[6][7][8]Requires sophisticated instrumentation, method development can be complex.

Experimental Protocols

Detailed and validated protocols are essential for accurate and reproducible assessment of epimerization. Below are representative protocols for the most common techniques.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines the general steps for quantifying peptide epimerization using reverse-phase HPLC with a chiral stationary phase.[5]

1. Column Selection:

  • A variety of chiral columns are commercially available, such as those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC™).[5]

  • The choice of column is critical and should be empirically determined for the specific peptide to achieve baseline separation of the diastereomers.[5]

2. Sample Preparation:

  • Dissolve the crude or purified peptide in the initial mobile phase solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water).[5]

  • The typical concentration range is 0.1-1.0 mg/mL to avoid column overload.[5]

3. Mobile Phase:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Note: Formic acid can be used as an alternative to TFA, especially for LC-MS compatibility.[5]

4. Gradient Elution:

  • A shallow linear gradient from a low to a high percentage of Mobile Phase B is often employed to improve the resolution of closely eluting diastereomers.[5]

  • Example Gradient: 5% to 65% Mobile Phase B over 60 minutes.

5. Flow Rate:

  • A typical flow rate for a standard analytical column (e.g., 4.6 mm I.D.) is 1.0 mL/min.[5]

6. Detection:

  • UV detection at 214 nm or 280 nm is standard for peptides.[5]

7. Quantification:

  • The percentage of the epimer is calculated by integrating the peak area of the diastereomer and expressing it as a percentage of the total peak area of both the desired peptide and its epimer.[5]

Protocol 2: Chiral Capillary Electrophoresis (CE)

This protocol describes a general method for the separation and quantification of peptide diastereomers using chiral capillary electrophoresis.[5]

1. Capillary:

  • A fused-silica capillary (e.g., 50 µm I.D., 50-70 cm total length).[5]

2. Background Electrolyte (BGE):

  • A buffer system (e.g., phosphate or borate buffer) at a specific pH.

  • A chiral selector (e.g., cyclodextrins) is added to the BGE to enable the separation of the diastereomers. The type and concentration of the chiral selector need to be optimized.

3. Sample Preparation:

  • Dissolve the peptide sample in the BGE or a compatible low-ionic-strength buffer.

4. Sample Injection:

  • Hydrodynamic or electrokinetic injection of the sample solution.[5]

5. Separation Voltage:

  • Typically in the range of 15-30 kV.[5]

6. Detection:

  • UV detection at an appropriate wavelength (e.g., 200 or 214 nm).[5]

7. Quantification:

  • Similar to HPLC, quantification is based on the integrated peak areas of the separated diastereomers.[5]

Workflow and Pathway Diagrams

Visualizing the experimental workflows and the underlying chemical processes can aid in understanding the assessment of epimerization.

Epimerization_Assessment_Workflow General Workflow for Epimerization Assessment Peptide_Synthesis Peptide Synthesis Crude_Peptide Crude Peptide Mixture Peptide_Synthesis->Crude_Peptide Analytical_Method Analytical Method Selection (HPLC, CE, NMR, LC-MS) Crude_Peptide->Analytical_Method Sample_Prep Sample Preparation Analytical_Method->Sample_Prep Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis Result Percentage of Epimer Data_Analysis->Result

Caption: General workflow for assessing epimerization in synthetic peptides.

Epimerization_Mechanism Mechanism of Base-Catalyzed Epimerization Activated_AA Activated Amino Acid (e.g., Active Ester) Enolate Enolate Intermediate (Planar, Achiral) Activated_AA->Enolate Proton Abstraction Base Base (e.g., DIEA, NMM) Base->Enolate L_Epimer L-Amino Acid Derivative Enolate->L_Epimer Re-protonation (retention) D_Epimer D-Amino Acid Derivative (Epimer) Enolate->D_Epimer Re-protonation (inversion) Protonation Protonation

Caption: Simplified mechanism of base-catalyzed epimerization during peptide synthesis.

References

characterization of 2,4-Dichloro-6-morpholino-1,3,5-triazine reaction intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of 2,4-Dichloro-6-morpholino-1,3,5-triazine and Its Reaction Intermediates

For researchers and professionals in drug development, the synthesis and characterization of triazine-based compounds are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of the reaction intermediates and products in the synthesis of this compound, starting from cyanuric chloride. The stepwise nucleophilic substitution of chlorine atoms on the triazine ring is controlled by temperature, allowing for the selective synthesis and characterization of mono- and di-substituted intermediates.

Reaction Pathway Overview

The reaction of cyanuric chloride with morpholine proceeds sequentially. The first substitution occurs at a low temperature (0–5 °C) to yield the mono-substituted intermediate, 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine. The second substitution to form 2-chloro-4,6-dimorpholino-1,3,5-triazine requires a higher temperature (room temperature to 333 K), and a third substitution to yield the fully substituted 2,4,6-tris(morpholino)-1,3,5-triazine can be achieved at reflux temperatures.[1][2][3]

Reaction_Pathway Cyanuric_Chloride Cyanuric Chloride Intermediate_1 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine Cyanuric_Chloride->Intermediate_1 + Morpholine (0-5 °C) Intermediate_2 2-Chloro-4,6-dimorpholino-1,3,5-triazine Intermediate_1->Intermediate_2 + Morpholine (Room Temp. to 333 K)

Caption: Reaction pathway for the synthesis of morpholino-triazine derivatives.

Experimental Protocols

Synthesis of 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine (Mono-substituted Intermediate)

A solution of morpholine is added to a solution of cyanuric chloride in a suitable solvent (e.g., acetone, tetrahydrofuran) while maintaining the temperature at 0–5 °C.[3] An acid scavenger, such as sodium carbonate, is added to neutralize the HCl evolved during the reaction.[3] The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by pouring the reaction mixture into ice water, followed by filtration.

Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine (Di-substituted Intermediate)

To a solution of this compound in tetrahydrofuran (THF), a solution of morpholine in THF is added dropwise.[2] The reaction mixture is stirred at a higher temperature, between 330–333 K, for several hours. Sodium carbonate is used as an acid scavenger.[2] After the reaction is complete, the product can be isolated by evaporation of the solvent and filtration.

Experimental_Workflow cluster_mono Mono-substitution cluster_di Di-substitution start_mono Dissolve Cyanuric Chloride add_morpholine_mono Add Morpholine @ 0-5 °C start_mono->add_morpholine_mono add_base_mono Add Na2CO3 add_morpholine_mono->add_base_mono react_mono Stir for specified time add_base_mono->react_mono isolate_mono Isolate by precipitation in ice water react_mono->isolate_mono start_di Dissolve Mono-substituted Intermediate add_morpholine_di Add Morpholine in THF start_di->add_morpholine_di add_base_di Add Na2CO3 add_morpholine_di->add_base_di react_di Stir @ 330-333 K for 3h add_base_di->react_di isolate_di Isolate by evaporation and filtration react_di->isolate_di

Caption: Experimental workflow for the synthesis of morpholino-triazine intermediates.

Characterization Data

The following tables summarize the key characterization data for cyanuric chloride and its morpholino-substituted derivatives.

Table 1: Physical and Molecular Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Cyanuric ChlorideC₃Cl₃N₃184.41145 - 147
4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholineC₇H₈Cl₂N₄O235.07137
2-Chloro-4,6-dimorpholino-1,3,5-triazineC₁₁H₁₆ClN₅O₂285.73Not specified

Table 2: Spectroscopic Data

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)Key IR Bands (cm⁻¹)Mass Spectrum (m/z)
Cyanuric Chloride Not Applicable~171 (C-Cl)Not specified183 (M⁺)
4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine 3.75 (t, 4H), 3.87 (t, 4H)Not specifiedNot specified234 (M⁺)
2-Chloro-4,6-dimorpholino-1,3,5-triazine 3.58–3.62 (m, 4H), 3.65–3.69 (m, 4H)43.91, 66.54, 164.50, 165.17, 167.49Not specifiedNot specified

Note: Detailed spectroscopic data for all compounds is not consistently available in a single source. The data presented is compiled from multiple references. The ¹³C NMR data for 2-Chloro-4,6-dimorpholino-1,3,5-triazine is from a related derivative and serves as a reference.[3]

Comparison with an Alternative Nucleophile: Piperidine

The reaction of cyanuric chloride with piperidine follows a similar stepwise substitution pattern. The mono-substituted intermediate, 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, is formed under controlled low-temperature conditions.[3] This provides a basis for comparing the reactivity and spectral characteristics of different heterocyclic amines in this reaction.

Table 3: Comparison of Mono-substituted Intermediates

IntermediateMolecular Formula¹H NMR (δ ppm)¹³C NMR (δ ppm)
4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine C₇H₈Cl₂N₄O3.75 (t, 4H), 3.87 (t, 4H)Not specified
2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine C₈H₁₀Cl₂N₄1.51–1.54 (m, 2H), 3.18–3.24 (m, 4H)22.36, 42.96, 164.27, 165.91, 168.43

Note: The NMR data for the piperidine derivative is from a related compound and is provided for comparative purposes.[3]

This guide demonstrates that the synthesis of morpholino-substituted triazines can be controlled to isolate and characterize the reaction intermediates. The distinct spectroscopic signatures of the starting material and the mono-substituted intermediate allow for clear differentiation and monitoring of the reaction progress. Further studies could focus on obtaining more detailed in-situ characterization of these intermediates to provide deeper insights into the reaction mechanism.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of 2,4-Dichloro-6-morpholino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. 2,4-Dichloro-6-morpholino-1,3,5-triazine, a chlorinated organic compound, requires specific disposal protocols as a hazardous waste. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling

Before commencing any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for this compound and similar compounds indicates potential for skin, eye, and respiratory irritation.[1]

Required PPE:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust when handling the solid form outside of a chemical fume hood, a dust respirator is necessary.[1]

All handling and segregation of this chemical waste should be conducted in a well-ventilated area, with a chemical fume hood being the preferred location.[1]

Step-by-Step Disposal Protocol

The primary and recommended disposal route for chlorinated organic compounds like this compound is incineration by a licensed hazardous waste management facility.[1] The key to proper disposal lies in meticulous segregation and labeling at the source.

Step 1: Waste Classification

The first crucial step is to correctly classify the waste. Due to the presence of chlorine atoms in its structure, this compound is categorized as Halogenated Organic Waste .[2][3][4] This classification is vital because the disposal of halogenated waste is often more costly and involves different processes than non-halogenated waste, and mixing these two streams is strictly prohibited.[5][6]

Step 2: Waste Segregation and Collection

  • Obtain the Correct Waste Container: Use a dedicated, leak-proof container with a secure screw-top cap, specifically designated for halogenated organic waste.[1][7] The container must be made of a material chemically compatible with the waste.[1][8]

  • Collect All Contaminated Materials: Place the chemical, whether in solid form or dissolved in a solvent, into the designated container. This includes any materials that have come into direct contact with the chemical, such as weighing paper, pipette tips, and heavily contaminated gloves.[1][9]

  • Maintain Separation: It is critical to keep halogenated and non-halogenated organic solvent wastes separate.[2][3][5][6]

Step 3: Labeling the Waste Container

Proper labeling from the moment waste is first added to the container is a strict requirement.[5] The label must be clear, legible, and contain the following information:

  • The words "Hazardous Waste" .[10][11]

  • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[7]

  • An itemized list of all contents in the container, including any solvents used, with approximate percentages or volumes for each component.[1][4][7]

  • The name of the principal investigator and the laboratory location (building and room number).[5]

  • The date when waste was first added to the container (accumulation start date).[10]

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory.[1] This area should be near the point of waste generation.[12]

  • Secondary Containment: The waste container must be placed within a secondary containment bin or tray to contain any potential leaks.[1][5]

  • Keep Container Closed: The waste container must be securely sealed at all times, except when you are actively adding waste.[1][5]

  • Fill Level: Do not fill the container beyond 90% of its total volume to allow for expansion and prevent spills.[1][13]

Step 5: Arranging for Disposal

Once the waste container is approaching full, or if it has been stored for the maximum time allowed by your institution (often 90 days to one year, depending on generator status), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][12]

Quantitative Data Summary

ParameterGuideline
Waste Classification Halogenated Organic Waste[2][3][4]
Container Fill Level Do not exceed 90% of the container's total volume.[1][13]
SAA Volume Limit A maximum of 55 gallons of hazardous waste or one quart of acute hazardous waste may be accumulated in a laboratory SAA.[5][12]
Aqueous Solution pH (if applicable) If mixed with aqueous solutions, the pH should be maintained between 5.5 and 9.5.[11]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Procedure PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Start Start: Have Waste This compound Classify Step 1: Classify Waste (Halogenated Organic) Start->Classify Segregate Step 2: Segregate Waste (Use designated container) Classify->Segregate Label Step 3: Label Container (Contents, Hazards, Date) Segregate->Label Store Step 4: Store Safely (SAA, Secondary Containment) Label->Store Request Step 5: Request Pickup (Contact EHS/Contractor) Store->Request End End: Professional Disposal (Incineration) Request->End

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,4-Dichloro-6-morpholino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical procedures for the handling and disposal of 2,4-Dichloro-6-morpholino-1,3,5-triazine (CAS No. 6601-22-5). The following step-by-step instructions are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Safety Information

PropertyValue
CAS Number 6601-22-5[1][2]
Molecular Formula C7H8Cl2N4O[2][3][4]
Molecular Weight 235.07 g/mol [2][3][4]
Signal Word Danger[1][3]
Melting Point 161 °C[1]
Storage Temperature 2-8°C, Protected from light, Argon charged, Desiccated[1]

Hazard Statements

CodeHazard
H302 Harmful if swallowed[1][3][5]
H315 Causes skin irritation[1][3][5]
H318 Causes serious eye damage[1][3][5]
H335 May cause respiratory irritation[1][3][5]

Operational Plan: Handling Procedures

1. Engineering Controls and Work Area Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

  • The work area should be kept clean and organized to minimize the risk of spills.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber (minimum 14 mils thickness), are required.[9][10][11] Avoid using leather or cloth gloves.[8]

  • Body Protection: A standard laboratory coat is mandatory.[11] For tasks with a higher risk of splashing, consider chemical-resistant coveralls.[10]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.

3. Handling the Chemical:

  • Avoid all personal contact with the substance, including inhalation of dust or fumes.[12]

  • Do not eat, drink, or smoke in the handling area.[6][13]

  • Wash hands thoroughly after handling the chemical.[6][7]

  • Avoid the formation of dust.[6]

Disposal Plan

1. Waste Segregation and Collection:

  • As a chlorinated organic compound, this compound must be disposed of as hazardous waste.[11]

  • Collect the chemical waste, including any contaminated materials such as weighing paper, pipette tips, and heavily contaminated gloves, in a designated and clearly labeled hazardous waste container.[11]

  • Keep the waste container tightly closed except when adding waste.[11]

2. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[11]

  • The container must be placed within secondary containment to prevent spills.[11]

  • Do not fill the waste container beyond 90% of its capacity.[11]

3. Final Disposal:

  • Dispose of the waste through a licensed and approved hazardous waste disposal contractor.[6][12][13]

  • Do not dispose of this chemical into drains or the environment.[6][7]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[13]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS B Prepare Engineering Controls (Fume Hood, Eyewash) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/Measure Chemical in Fume Hood C->D Proceed to Handling E Perform Experimental Procedure D->E F Segregate Waste (Solid & Liquid) E->F Proceed to Cleanup G Decontaminate Work Area F->G H Doff & Dispose/Clean PPE G->H I Store Waste in Designated Area H->I J Arrange for Professional Disposal I->J

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-morpholino-1,3,5-triazine
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Reactant of Route 2
2,4-Dichloro-6-morpholino-1,3,5-triazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.